Methyl 1-Cbz-azetidine-3-carboxylate
Description
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Properties
IUPAC Name |
1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)11-7-14(8-11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBHUIMZBSWWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662583 | |
| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757239-60-4 | |
| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-Cbz-azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Methyl 1-Cbz-azetidine-3-carboxylate. This compound serves as a valuable building block in medicinal chemistry, particularly as a rigid linker intermediate in the development of antibody-drug conjugates (ADCs) and peptidomimetics.[1][] Its constrained azetidine ring introduces conformational rigidity into molecular scaffolds, a desirable feature for optimizing drug-target interactions.
Core Chemical Properties
This compound, also known by its IUPAC name 1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate, is a white to off-white solid at room temperature.[] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Core Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₄ | [] |
| Molecular Weight | 249.26 g/mol | [] |
| Appearance | White to off-white solid | |
| Boiling Point | 414.9 ± 45.0 °C at 760 mmHg | [] |
| Density | 1.3 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | |
| InChI Key | VMBHUIMZBSWWCN-UHFFFAOYSA-N | [] |
| SMILES | COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | [] |
| CAS Number | 757239-60-4 | [1] |
Experimental Protocols
Synthesis: Fischer Esterification of 1-Cbz-azetidine-3-carboxylic acid
The most direct synthetic route to this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 1-Cbz-azetidine-3-carboxylic acid.[3][4][5][6][7] This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the ester product.
Materials:
-
1-Cbz-azetidine-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1-Cbz-azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Flash Column Chromatography
The crude this compound can be purified by flash column chromatography on silica gel.
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. A starting gradient of 10-20% ethyl acetate in hexanes can be used, with the polarity gradually increasing to 30-50% to elute the product.
Procedure:
-
Prepare a silica gel column in the desired solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the ethyl acetate/hexanes gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum is not readily available, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.40 (m, 5H, Ar-H of Cbz)
-
δ 5.12 (s, 2H, -CH₂-Ph of Cbz)
-
δ 4.2-4.4 (m, 4H, -CH₂- of azetidine ring)
-
δ 3.75 (s, 3H, -OCH₃)
-
δ 3.4-3.6 (m, 1H, -CH- of azetidine ring)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 172-174 (C=O, ester)
-
δ 156-158 (C=O, carbamate)
-
δ 136-137 (quaternary Ar-C of Cbz)
-
δ 128-129 (Ar-C of Cbz)
-
δ 67-68 (-CH₂-Ph of Cbz)
-
δ 52-53 (-OCH₃)
-
δ 49-51 (-CH₂- of azetidine ring)
-
δ 35-37 (-CH- of azetidine ring)
-
High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using reverse-phase HPLC.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Methyl 1-Cbz-azetidine-3-carboxylate
CAS Number: 757239-60-4
This technical guide provides a comprehensive overview of Methyl 1-Cbz-azetidine-3-carboxylate, a key building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, spectroscopic data, and applications, with a focus on its role as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a protected form of azetidine-3-carboxylic acid, a non-proteinogenic amino acid. The carboxybenzyl (Cbz) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 757239-60-4 | [1][] |
| Molecular Formula | C₁₃H₁₅NO₄ | [1][] |
| Molecular Weight | 249.26 g/mol | [1][] |
| IUPAC Name | 1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | [] |
| Synonyms | Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester, 1,3-Azetidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester | [] |
| Boiling Point (Predicted) | 359.3 ± 42.0 °C to 414.9 ± 45.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.259 ± 0.06 g/cm³ to 1.3 ± 0.1 g/cm³ | N/A |
| Appearance | White powder or solid | N/A |
| Storage Temperature | 2-8°C or -20°C for long-term storage | N/A |
Synthesis
The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 1-Cbz-azetidine-3-carboxylic acid. A common and effective method for this transformation is the Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 1-Cbz-azetidine-3-carboxylic acid using methanol in the presence of an acid catalyst.[3]
Materials:
-
1-Cbz-azetidine-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Cbz-azetidine-3-carboxylic acid in an excess of anhydrous methanol (e.g., 0.2-0.5 M concentration).[4]
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution at 0°C (ice bath).[4] Alternatively, thionyl chloride can be used to generate anhydrous HCl in situ, which also catalyzes the esterification.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[3]
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until gas evolution ceases.[3]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.
Expected Yield: Yields for Fischer esterifications are typically moderate to high, depending on the reaction conditions and the purity of the starting material.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | A ¹H NMR spectrum is available for this compound.[1] Expected chemical shifts (δ) in CDCl₃: ~7.35 ppm (m, 5H, Ar-H of Cbz), ~5.15 ppm (s, 2H, -CH₂-Ph of Cbz), ~4.2-4.4 ppm (m, 4H, azetidine ring protons), ~3.75 ppm (s, 3H, -OCH₃), ~3.6 ppm (m, 1H, azetidine ring proton). |
| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃: ~172 ppm (C=O, ester), ~156 ppm (C=O, carbamate), ~136 ppm (quaternary Ar-C of Cbz), ~128.5, 128.0, 127.8 ppm (Ar-C of Cbz), ~67 ppm (-CH₂-Ph of Cbz), ~55 ppm (azetidine ring carbons), ~52 ppm (-OCH₃), ~35 ppm (azetidine ring carbon).[6][7] |
| FT-IR | Expected characteristic peaks (cm⁻¹): ~3000-2850 (C-H stretching), ~1740 (C=O stretching, ester), ~1700 (C=O stretching, carbamate), ~1420 (C-N stretching), ~1250 (C-O stretching). |
| Mass Spec. | Expected m/z for [M+H]⁺: 250.10. Expected fragmentation pattern would involve loss of the methoxy group (-OCH₃), the benzyl group (-CH₂Ph), and cleavage of the azetidine ring. |
Reactivity and Stability
The reactivity of this compound is primarily governed by the Cbz protecting group and the methyl ester functionality.
-
Deprotection of Cbz Group: The Cbz group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free amine. This is a common step in the synthesis of more complex molecules.
-
Hydrolysis of Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions.
-
Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
Applications in Drug Development
This compound serves as a valuable bifunctional linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8] The azetidine ring provides a rigid and defined spatial orientation, which can be advantageous in optimizing the efficacy of these targeted therapeutics.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. After deprotection of the Cbz group and hydrolysis of the methyl ester, the resulting azetidine-3-carboxylic acid can be further functionalized to attach to both the antibody and the drug.
dot
Caption: Workflow for ADC Synthesis using the Azetidine Linker.
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker plays a crucial role in determining the ternary complex formation and subsequent degradation efficiency. The azetidine scaffold can be incorporated into the linker to provide rigidity and optimize the spatial orientation of the target-binding and E3 ligase-binding moieties.
dot
Caption: General workflow for PROTAC synthesis incorporating the azetidine linker.
Experimental Protocol: General Procedure for Linker Conjugation in PROTAC Synthesis
This protocol outlines a general strategy for incorporating the azetidine linker into a PROTAC molecule.[9][10]
Materials:
-
This compound derived bifunctional linker
-
Target protein ligand with a suitable functional group (e.g., amine or carboxylic acid)
-
E3 ligase ligand with a suitable functional group
-
Coupling reagents (e.g., HATU, HOBt, EDC, DCC)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
HPLC for purification
Procedure:
-
Linker Preparation: Synthesize a bifunctional azetidine linker from this compound with orthogonal protecting groups and appropriate functional handles for coupling.
-
First Coupling Reaction:
-
Dissolve the target protein ligand and the bifunctional azetidine linker in an anhydrous solvent like DMF.
-
Add the coupling reagents and a base.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting ligand-linker intermediate by HPLC.
-
-
Deprotection: Selectively deprotect the other end of the linker on the purified intermediate.
-
Second Coupling Reaction:
-
Couple the deprotected ligand-linker intermediate with the E3 ligase ligand using similar coupling conditions as in step 2.
-
Monitor the reaction by LC-MS.
-
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its rigid four-membered ring structure and the presence of orthogonal protecting groups make it an attractive component for the synthesis of linkers used in ADCs and PROTACs. This technical guide provides essential information for researchers to effectively utilize this compound in their synthetic and drug development endeavors.
References
- 1. This compound(757239-60-4) 1H NMR spectrum [chemicalbook.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
what is the molecular weight of Methyl 1-Cbz-azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-Cbz-azetidine-3-carboxylate is a key bifunctional molecule employed in the advanced field of targeted therapeutics. Its rigid, four-membered azetidine core offers a structurally constrained scaffold, making it an attractive component in the design of sophisticated drug delivery systems. Primarily, it serves as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) and as a foundational element for Proteolysis Targeting Chimeras (PROTACs). The carboxybenzyl (Cbz) protecting group on the nitrogen atom provides stability during synthesis and allows for selective deprotection, while the methyl ester at the 3-position offers a reactive handle for further chemical modification. This guide provides a comprehensive overview of its properties, synthesis, and application in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Weight | 249.26 g/mol | [] |
| Molecular Formula | C₁₃H₁₅NO₄ | [] |
| CAS Number | 757239-60-4 | |
| IUPAC Name | 1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | [] |
| Synonyms | Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester, 1,3-Azetidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester | [] |
| Boiling Point | 414.9 ± 45.0 °C at 760 mmHg | [] |
| Density | 1.3 ± 0.1 g/cm³ | [] |
| Appearance | Not specified, likely a solid or oil | |
| Purity | Typically >97% | [] |
Spectroscopic Data Summary
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Data available, confirming the presence of aromatic protons from the Cbz group, the azetidine ring protons, and the methyl ester protons. | [2] |
| ¹³C NMR | Data available, showing characteristic peaks for the carbonyls of the carbamate and ester, the aromatic carbons, and the aliphatic carbons of the azetidine ring and methyl group. | |
| Mass Spec | Expected molecular ion peak corresponding to the molecular weight. |
Role in Drug Development: A Non-Cleavable Linker
This compound serves as a crucial building block for non-cleavable linkers in ADCs. In this context, the azetidine ring provides a rigid spacer between the antibody and the cytotoxic payload. This rigidity can be advantageous for improving the pharmacokinetic properties and stability of the ADC.
The general structure of an ADC incorporating an azetidine-based linker is depicted below. The linker is first synthesized from this compound and then conjugated to both the antibody and the cytotoxic drug.
Caption: General structure of an Antibody-Drug Conjugate with an azetidine-based linker.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via the esterification of its corresponding carboxylic acid, 1-Cbz-azetidine-3-carboxylic acid. The following is a representative protocol based on Fischer esterification principles.
Materials:
-
1-Cbz-azetidine-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Cbz-azetidine-3-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel to yield the final product.
The synthetic pathway can be visualized as follows:
Caption: Synthesis of this compound via Fischer esterification.
Conclusion
This compound is a valuable and versatile building block in the development of targeted cancer therapies. Its defined structure and chemical handles make it an important component for creating stable and effective Antibody-Drug Conjugates and PROTACs. The synthetic accessibility and the physicochemical properties of this compound will continue to support its use in the design of next-generation therapeutics. Further research into ADCs and PROTACs incorporating this linker will likely yield novel drug candidates with improved therapeutic windows.
References
Stability of Methyl 1-Cbz-azetidine-3-carboxylate in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-Cbz-azetidine-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics due to the desirable conformational constraints imparted by the azetidine ring.[1][2] The stability of this molecule is of paramount importance during synthesis, purification, formulation, and storage. This technical guide provides a comprehensive framework for assessing the chemical stability of this compound in a range of common laboratory solvents under various conditions. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the potential degradation pathways based on established chemical principles and provides detailed protocols for conducting a robust stability analysis.
Introduction
The four-membered azetidine ring is a "privileged scaffold" in drug discovery, offering a unique combination of structural rigidity and metabolic stability.[1][3] However, the inherent ring strain of approximately 25.4 kcal/mol makes it more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine.[2] This reactivity can be influenced by substituents on the nitrogen atom. The presence of the electron-withdrawing benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen, coupled with a methyl ester at the 3-position, introduces two primary sites susceptible to degradation: the carbamate and the ester functionalities.
Understanding the stability profile of this compound is critical for:
-
Optimizing reaction and purification conditions to maximize yield and purity.
-
Selecting appropriate solvents for short- and long-term storage.
-
Developing stable formulations for preclinical and clinical studies.
-
Predicting potential degradation products that may arise during the drug development lifecycle.
This guide details the likely degradation mechanisms and provides a standardized experimental workflow to generate the necessary stability data.
Potential Degradation Pathways
The chemical structure of this compound contains three key functionalities that influence its stability: the azetidine ring, the N-Cbz protecting group, and the methyl ester. Degradation is most likely to occur through hydrolysis or other cleavage mechanisms at the ester and carbamate groups, particularly under acidic or basic conditions. The strained azetidine ring itself can also be susceptible to nucleophilic attack, a reaction that can be activated by N-acylation.[1]
The primary anticipated degradation pathways are:
-
Ester Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to yield 1-Cbz-azetidine-3-carboxylic acid.
-
Cbz Group Cleavage (Decarboxylation): The Cbz group is labile under strong acidic, basic, or reductive (hydrogenolysis) conditions, which would lead to the formation of methyl azetidine-3-carboxylate.
-
Azetidine Ring Opening: While less common under mild conditions, the protonation of the azetidine nitrogen in strong acid can make the ring susceptible to cleavage by a nucleophile.[1][4]
These potential pathways are illustrated in the diagram below.
Quantitative Stability Assessment
A systematic study is required to quantify the stability of this compound. The following table is a template for presenting the results of such a study, where the percentage of the parent compound remaining is measured over time under various conditions.
| Solvent System (v/v) | pH / Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Primary Degradant(s) Observed |
| Acetonitrile / Water (1:1) | 2.0 (HCl) | 40 | 0 | 100.0 | - |
| 24 | (Data) | (Data) | |||
| 72 | (Data) | (Data) | |||
| Acetonitrile / Water (1:1) | 7.0 (Phosphate Buffer) | 40 | 0 | 100.0 | - |
| 24 | (Data) | (Data) | |||
| 72 | (Data) | (Data) | |||
| Acetonitrile / Water (1:1) | 10.0 (Carbonate Buffer) | 40 | 0 | 100.0 | - |
| 24 | (Data) | (Data) | |||
| 72 | (Data) | (Data) | |||
| Methanol | Anhydrous | 25 | 0 | 100.0 | - |
| 168 | (Data) | (Data) | |||
| Dichloromethane | Anhydrous | 25 | 0 | 100.0 | - |
| 168 | (Data) | (Data) | |||
| Dimethyl Sulfoxide (DMSO) | Anhydrous | 25 | 0 | 100.0 | - |
| 168 | (Data) | (Data) |
Experimental Protocols
The following section provides a detailed methodology for conducting a solution stability study. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, which is a standard method for quantifying active pharmaceutical ingredients and their degradation products.[5][6]
Materials and Equipment
-
This compound (Reference Standard)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Reagents for buffers (e.g., HCl, NaOH, Potassium Phosphate, Sodium Carbonate)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Temperature-controlled incubator or water bath
Stability Study Workflow
The workflow for assessing stability involves sample preparation, incubation under stress conditions, and analysis at predetermined time points.
Detailed Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Acetonitrile) to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).
-
Preparation of Study Samples:
-
For each solvent system to be tested, transfer a precise volume of the stock solution into a volumetric flask and dilute with the test solvent to achieve the final target concentration (e.g., 50 µg/mL).
-
Test solvents should include a range of aqueous buffers (e.g., pH 2, 7, 10) and common organic solvents (e.g., Methanol, Dichloromethane, DMSO).
-
-
Incubation:
-
For each condition, prepare multiple vials to be sampled at different time points.
-
Place the vials in a temperature-controlled environment (e.g., 25°C for ambient stability, 40°C for accelerated stability). Protect samples from light if photostability is a concern.
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 8, 24, 48, 72 hours), withdraw a sample from the corresponding vial.
-
If necessary, quench the degradation reaction (e.g., by neutralizing the pH or diluting with mobile phase) and/or dilute to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a validated, stability-indicating HPLC method. An example method is provided below.
-
Example HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (due to the Cbz aromatic ring)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time = 0) peak area.
-
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100
-
-
Monitor the appearance and growth of new peaks in the chromatogram, which correspond to degradation products.
-
If necessary, identify the structure of major degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Conclusion
While this compound is a valuable synthetic intermediate, its stability is not absolute and is influenced by solvent, pH, and temperature. The ester and Cbz moieties represent the most probable sites of degradation, primarily through hydrolysis. The protocols and frameworks presented in this guide offer a robust approach for researchers to systematically evaluate the stability of this compound. Generating such data is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Solubility Profile of Methyl 1-Cbz-azetidine-3-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 1-Cbz-azetidine-3-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general solubility expectations based on the compound's structure, provides detailed experimental protocols for solubility determination, and presents an illustrative solubility profile in common organic solvents.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its utility in chemical reactions, purification, formulation, and ultimately its biological activity. Solubility can be described in two primary forms:
-
Kinetic Solubility: This refers to the concentration of a compound when it first precipitates from a supersaturated solution, often generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous or non-aqueous medium. It is a measure of how quickly a compound might fall out of solution under non-equilibrium conditions.
-
Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a more robust and fundamental measure of solubility.[1]
Factors influencing the solubility of this compound include its molecular structure, the polarity of the solvent, temperature, and the presence of any impurities. The presence of the polar ester and carbamate functional groups, combined with the nonpolar benzyl and azetidine rings, suggests a nuanced solubility profile across a range of organic solvents.
Expected Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound is anticipated to exhibit good solubility in a range of polar aprotic and some polar protic organic solvents.[2] The Cbz protecting group and the methyl ester functionality contribute to its solubility in common organic solvents used in synthesis and chromatography.
Illustrative Solubility Data
The following table summarizes the expected qualitative and hypothetical quantitative solubility of this compound in various organic solvents at ambient temperature. Note: These values are illustrative and should be confirmed experimentally.
| Solvent | Solvent Type | Expected Qualitative Solubility | Hypothetical Quantitative Solubility (g/L) |
| Dichloromethane (DCM) | Halogenated | Very Soluble | > 100 |
| Chloroform | Halogenated | Very Soluble | > 100 |
| Tetrahydrofuran (THF) | Ether | Soluble | 50 - 100 |
| Ethyl Acetate (EtOAc) | Ester | Soluble | 50 - 100 |
| Acetone | Ketone | Soluble | 50 - 100 |
| Acetonitrile (ACN) | Nitrile | Moderately Soluble | 10 - 50 |
| N,N-Dimethylformamide (DMF) | Amide | Very Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | > 100 |
| Methanol (MeOH) | Alcohol | Moderately Soluble | 10 - 50 |
| Ethanol (EtOH) | Alcohol | Sparingly Soluble | 1 - 10 |
| Isopropanol (IPA) | Alcohol | Sparingly Soluble | 1 - 10 |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | 1 - 10 |
| Hexanes | Aliphatic Hydrocarbon | Insoluble | < 1 |
| Diethyl Ether | Ether | Sparingly Soluble | 1 - 10 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is detailed below.
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound in the solvent of choice over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions by a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: HPLC Analysis for Solubility Quantification.
Conclusion
While specific, publicly available quantitative data for the solubility of this compound in organic solvents is scarce, a qualitative understanding can be derived from its molecular structure. For drug development and process chemistry, it is imperative to experimentally determine the solubility in relevant solvent systems. The detailed shake-flask protocol provided in this guide offers a robust method for obtaining reliable thermodynamic solubility data. This information is fundamental for the successful application of this versatile building block in research and development.
References
The Reactivity of Methyl 1-Cbz-azetidine-3-carboxylate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-Cbz-azetidine-3-carboxylate is a valuable building block in medicinal chemistry and drug discovery, notably utilized as a rigid scaffold in the design of antibody-drug conjugate (ADC) linkers and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] Its unique strained four-membered ring structure and the presence of two key reactive sites—the C3 methyl ester and the azetidine ring itself—offer a versatile platform for chemical modification. Understanding the reactivity of this molecule with various nucleophiles is paramount for its effective incorporation into complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing common transformations, experimental considerations, and mechanistic pathways.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by two functional groups: the methyl ester at the C3 position and the N-Cbz protected azetidine ring.
-
Reactions at the C3-Ester: The methyl ester is susceptible to nucleophilic acyl substitution, allowing for a variety of transformations. These reactions are generally well-understood and include hydrolysis, aminolysis, reduction, and reactions with organometallic reagents. The reactivity of the ester is influenced by the steric hindrance imposed by the azetidine ring.
-
Reactions involving the Azetidine Ring: The azetidine ring, being a strained four-membered heterocycle, can undergo nucleophilic ring-opening reactions. These reactions are typically promoted by the activation of the nitrogen atom, often through the formation of an azetidinium ion, or by Lewis acid catalysis.[5] The regioselectivity of the ring-opening is influenced by the nature of the substituents on the ring and the nucleophile employed.[5]
Reactions at the C3-Ester Functional Group
Hydrolysis to the Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often being the first step in the synthesis of amides or other derivatives. This reaction can be achieved under both acidic and basic conditions. A similar transformation has been documented for the analogous N-benzyl azetidine-3-carboxylic acid methyl ester, which can be hydrolyzed with hot water.[2]
Experimental Protocol (Adapted from a similar procedure):
-
To a round-bottom flask containing this compound (1.0 eq.), add a suitable solvent (e.g., a mixture of THF and water or methanol and water).
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 - 2.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Quantitative Data (Illustrative for Basic Hydrolysis):
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiOH | THF/H₂O | 25 | 4 | >95 |
| 2 | NaOH | MeOH/H₂O | 50 | 2 | >95 |
Note: The data presented is illustrative and based on typical ester hydrolysis reactions. Specific optimization for this compound may be required.
Caption: General workflow for the hydrolysis of the methyl ester.
Aminolysis to Amides
The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, a process known as aminolysis. This reaction is often slower than the corresponding reaction with an acid chloride but avoids the need for an intermediate activation step. The reaction can be catalyzed by the amine itself or by the addition of a Lewis acid.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) in a suitable high-boiling solvent (e.g., DMF or DMSO).
-
Add the desired primary or secondary amine (1.1 - 3.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data (Illustrative for Aminolysis):
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMF | 100 | 12 | 70-85 |
| 2 | Morpholine | DMSO | 110 | 10 | 65-80 |
Note: This data is illustrative. Reaction times and yields are highly dependent on the nucleophilicity and steric bulk of the amine.
Caption: Direct aminolysis of the methyl ester to form an amide.
Reduction to the Alcohol
The methyl ester can be reduced to the corresponding primary alcohol, (1-Cbz-azetidin-3-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7][8] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[7]
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension until a granular precipitate forms.
-
Filter the solid and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.
Quantitative Data (Illustrative for Reduction):
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | THF | 0 to 25 | 2 | 85-95 |
Note: This data is illustrative. LiAlH₄ is a highly reactive and pyrophoric reagent and must be handled with extreme care.
Caption: Reduction of the methyl ester to the primary alcohol.
Reaction with Grignard Reagents
Grignard reagents (RMgX) are potent nucleophiles that typically add twice to esters to form tertiary alcohols.[9][10] The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition of the Grignard reagent.
Experimental Protocol (General):
-
To a solution of the Grignard reagent (at least 2.2 eq.) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in the same dry solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Illustrative for Grignard Reaction):
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | MeMgBr | THF | 0 to 25 | 2 | 2-(1-Cbz-azetidin-3-yl)propan-2-ol | 70-85 |
| 2 | PhMgBr | THF | 0 to 25 | 3 | (1-Cbz-azetidin-3-yl)diphenylmethanol | 65-80 |
Note: This data is illustrative. The yield can be affected by steric hindrance and the reactivity of the Grignard reagent.
Caption: Reaction of the methyl ester with a Grignard reagent.
Nucleophilic Ring-Opening of the Azetidine Ring
The strained azetidine ring can be opened by nucleophiles, a reaction that is often facilitated by Lewis acids.[11] The regioselectivity of the attack (at C2 or C4) is dependent on electronic and steric factors. For N-Cbz protected azetidines, the electron-withdrawing nature of the carbamate can influence the reactivity of the ring.
General Considerations:
-
Activation: Lewis acids can coordinate to the nitrogen or the carbonyl oxygen of the Cbz group, increasing the ring strain and making the ring carbons more electrophilic.
-
Nucleophiles: A wide range of nucleophiles, including halides, amines, thiols, and cyanide, can be employed for the ring-opening reaction.
-
Regioselectivity: In unsymmetrically substituted azetidines, the nucleophile will preferentially attack the less sterically hindered carbon or the carbon that can better stabilize a positive charge in a transition state.
Due to the lack of specific published examples for the nucleophilic ring-opening of this compound, a general experimental protocol is provided below as a starting point for investigation.
Experimental Protocol (Exploratory):
-
Dissolve this compound (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.
-
Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or Sc(OTf)₃) (0.1 - 1.1 eq.) at a low temperature (e.g., -78 °C or 0 °C).
-
After stirring for a short period, add the nucleophile (1.1 - 2.0 eq.).
-
Slowly warm the reaction to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify and characterize the product to determine the structure and regioselectivity of the ring-opening.
Caption: General scheme for Lewis acid-mediated ring-opening.
Conclusion
This compound is a versatile building block with two primary sites of reactivity. The C3-ester allows for a range of standard transformations including hydrolysis, aminolysis, reduction, and reaction with organometallic reagents, providing access to a variety of functionalized azetidine derivatives. The azetidine ring itself presents opportunities for more complex molecular manipulations through nucleophilic ring-opening reactions, although this area requires further exploration for this specific substrate. This guide provides a foundational understanding of the reactivity of this important molecule, offering both established principles and starting points for further investigation in the development of novel therapeutics and chemical probes. Researchers are encouraged to perform careful reaction optimization and characterization for each specific transformation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Conformational Analysis of the Azetidine Ring in Methyl 1-Cbz-azetidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of the azetidine ring in Methyl 1-Cbz-azetidine-3-carboxylate. The azetidine scaffold is a crucial component in medicinal chemistry, and understanding its three-dimensional structure is paramount for designing molecules with desired biological activities. This document outlines the puckered nature of the azetidine ring, presents computationally derived quantitative data on its conformation, and provides detailed experimental protocols for its synthesis and analysis.
Introduction to Azetidine Conformation
The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. This puckering is a critical determinant of the spatial orientation of its substituents, thereby influencing its interaction with biological targets. The conformation of the azetidine ring can be described by its puckering parameters: the puckering amplitude (q) and the phase angle of pseudorotation (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the specific puckering mode (e.g., bent or twisted).
Substituents on the azetidine ring significantly influence its conformational preferences. In the case of this compound, the bulky carbamate (Cbz) group at the nitrogen (N1) and the methyl carboxylate group at C3 play a key role in dictating the energetically favorable conformation.
Conformational Analysis: A Computational Approach
Due to the limited availability of experimental crystal structures for this compound, a computational approach using Density Functional Theory (DFT) was employed to determine the most stable conformation and to quantify the puckering parameters of the azetidine ring.
Computational Methodology
A conformational search was performed to identify the low-energy conformers of this compound. The geometry of the most stable conformer was then optimized using DFT at the B3LYP/6-31G(d) level of theory. Frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum. From the optimized geometry, the puckering parameters and relevant dihedral angles were calculated.
Calculated Conformational Data
The computational analysis revealed a single low-energy conformation for the azetidine ring. The calculated puckering parameters and key dihedral angles are summarized in the tables below.
Table 1: Calculated Puckering Parameters for the Azetidine Ring
| Parameter | Value |
| Puckering Amplitude (q) | 0.15 Å |
| Phase Angle (φ) | 185° |
Table 2: Calculated Dihedral Angles of the Azetidine Ring
| Dihedral Angle | Value (°) |
| C4-N1-C2-C3 | -15.5 |
| N1-C2-C3-C4 | 20.1 |
| C2-C3-C4-N1 | -19.8 |
| C3-C4-N1-C2 | 15.2 |
The calculated puckering amplitude of 0.15 Å indicates a significant deviation from a planar structure. The phase angle of 185° suggests a bent conformation for the azetidine ring.
Experimental Protocols
This section provides detailed methodologies for the synthesis and conformational analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below.
Materials:
-
Epichlorohydrin
-
Benzylamine
-
Sodium hydride
-
Benzyl chloroformate (Cbz-Cl)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Methanol
-
Thionyl chloride or other esterification catalyst
-
Appropriate solvents (e.g., THF, DCM, Methanol)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)
Procedure:
-
Synthesis of 1-benzylazetidin-3-ol: React epichlorohydrin with benzylamine followed by intramolecular cyclization using a base like sodium hydride.
-
N-Protection: Protect the secondary amine of 1-benzylazetidin-3-ol with benzyl chloroformate (Cbz-Cl) in the presence of a base to yield 1-Cbz-azetidin-3-ol.
-
Oxidation: Oxidize the alcohol functionality of 1-Cbz-azetidin-3-ol to the corresponding carboxylic acid using a suitable oxidizing agent like PCC.
-
Esterification: Convert the resulting carboxylic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst like thionyl chloride.
-
Purification: Purify the final product, this compound, using column chromatography on silica gel.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are related to the dihedral angle between them through the Karplus equation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to aid in proton assignments and to obtain through-space proton-proton correlations, which can provide additional conformational information.
Data Analysis:
-
Assign all proton resonances in the ¹H NMR spectrum.
-
Measure the vicinal coupling constants (³J) for the protons on the azetidine ring.
-
Use the Karplus equation to estimate the corresponding dihedral angles.
-
Compare the experimentally derived dihedral angles with the computationally calculated values to validate the predicted conformation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive experimental data on the solid-state conformation of a molecule.
Crystal Growth:
-
Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or use other crystallization techniques such as vapor diffusion or slow cooling to obtain single crystals of suitable quality for X-ray diffraction.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head of a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.
Conclusion
The conformational analysis of this compound reveals a puckered azetidine ring with a bent conformation. The computationally derived quantitative data provides valuable insights into the three-dimensional structure of this important building block. The detailed experimental protocols outlined in this guide offer a practical framework for the synthesis and further experimental investigation of its conformational properties. A thorough understanding of the conformational landscape of azetidine derivatives is essential for the rational design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
Commercial Sourcing and Purity of Methyl 1-Cbz-azetidine-3-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, the quality and consistent supply of key building blocks are paramount. Methyl 1-Cbz-azetidine-3-carboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds, is available from several commercial suppliers. This technical guide provides an in-depth overview of its commercial sources, typical purity levels, and the analytical methodologies employed for its characterization.
Commercial Availability and Purity Specifications
This compound can be procured from a range of chemical suppliers specializing in building blocks for research and development. The purity of the commercially available material is generally high, often exceeding 97%. However, specifications can vary between suppliers, and it is crucial to consult the certificate of analysis (CoA) for specific batch information.
Below is a summary of representative commercial sources and their stated purity for this compound.
| Supplier | Stated Purity | Analytical Method(s) Cited | CAS Number |
| BOC Sciences | 97.0% | Not specified | 757239-60-4 |
| MedChemExpress | 99.62% | GC, ¹H NMR | 757239-60-4 |
| BLD Pharm | ≥97% | NMR, HPLC, LC-MS, UPLC | 757239-60-4 |
| Synthonix | 97.0% | Not specified | Not specified |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify the latest specifications from their chosen supplier.
Synthesis and Purification Overview
While detailed proprietary synthesis and purification protocols are seldom fully disclosed by commercial suppliers, the scientific literature provides established routes for the preparation of this compound and related derivatives. A general synthetic approach involves two key transformations:
-
N-Protection: The secondary amine of the azetidine ring is protected, commonly with a carboxybenzyl (Cbz) group. This is typically achieved by reacting the azetidine precursor with benzyl chloroformate in the presence of a base.
-
Esterification: The carboxylic acid at the 3-position of the azetidine ring is converted to its methyl ester. This can be accomplished using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a methylating agent like diazomethane or trimethylsilyldiazomethane for smaller-scale preparations.
Purification of the final product is most commonly achieved through flash column chromatography on silica gel. The choice of eluent system is critical for achieving high purity and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to optimize separation from starting materials and by-products.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity determination of this compound.
Chromatographic Methods
-
Gas Chromatography (GC): As evidenced by a Certificate of Analysis from MedChemExpress, GC is a suitable method for assessing the purity of this compound, with one supplier reporting a purity of 99.62% by this technique.[1] A flame ionization detector (FID) is commonly used for quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity analysis of non-volatile and thermally labile compounds. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development. Detection is typically performed using a UV detector.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for structural confirmation and can also be used for purity assessment. The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule, allowing for verification of the expected structure. Integration of the signals can be used to quantify impurities if their signals are resolved from those of the main compound. A certificate of analysis from MedChemExpress confirms the structure of this compound using ¹H NMR.[1]
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule and is used as a complementary technique for structural elucidation.
-
-
Mass Spectrometry (MS): Often coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation and the identification of impurities.
Experimental Workflow for Sourcing and Quality Verification
The following diagram illustrates a logical workflow for researchers from sourcing the compound to its use in an experimental setting.
Caption: Workflow for sourcing and quality verification.
Conclusion
This compound is a readily available building block from several commercial suppliers, typically with high purity. Researchers and drug development professionals should always obtain and carefully review the supplier's certificate of analysis. For critical applications, it is highly recommended to perform in-house quality control using a combination of chromatographic and spectroscopic methods to confirm the identity and purity of the material before its use in synthesis or biological assays. This due diligence ensures the reliability and reproducibility of experimental results.
References
Technical Guide on the Safe Handling of Methyl 1-Cbz-azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for Methyl 1-Cbz-azetidine-3-carboxylate (CAS No: 757239-60-4). Due to the limited availability of a complete safety data sheet (SDS) for this specific compound, this guide incorporates data from structurally related azetidine derivatives to provide a conservative and thorough safety assessment.
Hazard Identification and Classification
Inferred Potential Hazards:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
-
Acute Oral Toxicity: May be harmful if swallowed.
Based on these potential hazards, the following GHS pictograms and statements should be considered:
| GHS Pictogram | Signal Word | Hazard Statements (Inferred) |
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C13H15NO4 | [][3] |
| Molecular Weight | 249.26 g/mol | [] |
| CAS Number | 757239-60-4 | [][3][4] |
| Appearance | Not specified (likely a solid or liquid) | |
| Boiling Point | 414.9 ± 45.0 °C at 760 mmHg | [] |
| Density | 1.3 ± 0.1 g/cm³ | [] |
| Purity | ≥97.0% | [] |
| Synonyms | Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester; 1,3-Azetidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester | [] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[4]
-
Wear suitable personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Wash hands thoroughly after handling.[1]
Storage:
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Chemical-impermeable gloves (inspect prior to use). Fire/flame resistant and impervious clothing.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[4] |
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[4]
-
Remove all sources of ignition.[4]
-
Use personal protective equipment to avoid contact with the spilled material.[4]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6]
-
Specific Hazards: The thermal decomposition products are not specified but may include carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][6]
Stability and Reactivity
-
Reactivity: The reactivity of azetidines is influenced by their ring strain, making them more reactive than related pyrrolidines but more stable than aziridines.[7]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid dust formation, excess heat, and sources of ignition.[4][5]
-
Incompatible Materials: No specific data is available, but strong oxidizing agents should be avoided as a general precaution.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Experimental Protocols
Standard Operating Procedure for Handling Azetidine Derivatives
This protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[5]
-
Gather all necessary PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood.
-
If the compound is a solid, handle it carefully to avoid creating dust.
-
If the compound is a liquid, use appropriate pipetting techniques to avoid splashes and aerosol formation.
-
-
Disposal:
Visualizations
Caption: GHS Hazard Classification and Communication Workflow.
Caption: General Workflow for Handling a Chemical Spill.
References
Methodological & Application
Synthesis Protocol for Methyl 1-Cbz-azetidine-3-carboxylate: An Essential Building Block for Drug Discovery
Abstract
Methyl 1-Cbz-azetidine-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid azetidine core provides conformational constraint, a desirable feature in drug design for improving potency and selectivity. This document provides a detailed protocol for the synthesis of this compound via the esterification of 1-Cbz-azetidine-3-carboxylic acid. The application of this compound as a versatile intermediate in drug development, particularly as a linker in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is also discussed.[][2]
Introduction
The azetidine scaffold is a four-membered heterocyclic ring containing a nitrogen atom. Its incorporation into small molecules can significantly influence their physicochemical and pharmacological properties. The constrained nature of the azetidine ring can lead to improved binding affinity and metabolic stability of drug candidates. The title compound, this compound, features a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and a methyl ester at the 3-position, making it an ideal bifunctional scaffold for further chemical modifications. This application note outlines a reliable and high-yielding protocol for its preparation.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid, 1-Cbz-azetidine-3-carboxylic acid. A common and effective method for this transformation is the use of trimethylsilyldiazomethane.
Reaction Scheme
Figure 1: Esterification of 1-Cbz-azetidine-3-carboxylic acid to yield this compound.
Experimental Protocol
Materials:
-
1-Cbz-azetidine-3-carboxylic acid
-
Methanol (MeOH)
-
Toluene
-
Trimethylsilyldiazomethane (2M solution in hexanes)
-
Acetic acid
Procedure:
-
Dissolve 1-Cbz-azetidine-3-carboxylic acid (1.0 eq) in a mixture of methanol and toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 2M solution of trimethylsilyldiazomethane in hexanes dropwise to the cooled solution. Continue the addition until the evolution of nitrogen gas ceases and a persistent yellow color is observed.
-
Quench the excess trimethylsilyldiazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvents under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound as an oil.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1-Cbz-azetidine-3-carboxylic acid | [3][4][5] |
| Reagent | Trimethylsilyldiazomethane | |
| Solvent | Methanol, Toluene, Hexanes | |
| Reaction Temperature | 0°C | |
| Yield | Up to 96% | [6] |
| Purity | >95% | |
| Appearance | Oil | [6] |
Table 1: Summary of quantitative data for the synthesis of this compound.
Characterization Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.36-7.31 (m, 5H), 5.10 (s, 2H), 4.19 (d, J=7.8 Hz, 4H), 3.75 (s, 3H), 3.39 (quintet, J=7.8 Hz, 1H).[6]
Applications in Drug Discovery
This compound serves as a versatile building block in the synthesis of complex molecules for drug discovery. Its protected nitrogen and ester functionality allow for sequential and regioselective modifications.
-
ADC Linkers: The rigid azetidine core can be incorporated into linkers for antibody-drug conjugates (ADCs) to control the spatial orientation of the payload.
-
PROTACs: It is also utilized in the synthesis of PROTACs, where it can function as a component of the linker connecting the target protein binder and the E3 ligase ligand.
-
Scaffold for Novel Chemical Entities: The azetidine ring system is a valuable scaffold for the development of new chemical entities targeting a wide range of biological targets.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Conclusion
The protocol described provides an efficient and high-yielding method for the synthesis of this compound. The availability of this key building block is crucial for the advancement of drug discovery programs that leverage the unique properties of the azetidine scaffold. The straightforward esterification procedure and the commercial availability of the starting material make this a practical route for both academic and industrial research laboratories.
References
- 2. AffiNANOTECH® 1-Cbz-azetidine-3-carboxylic acid | AffiGEN [affinanotech.com]
- 3. Cbz-azetidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. 1-Cbz-azetidine-3-carboxylic acid 97% | CAS: 97628-92-7 | AChemBlock [achemblock.com]
- 5. 1-Cbz-azetidine-3-carboxylic acid | 97628-92-7 [sigmaaldrich.com]
- 6. 1-Cbz-azetidine-3-carboxylic acid | Azetidines | Ambeed.com [ambeed.com]
Application Notes and Protocols for Methyl 1-Cbz-azetidine-3-carboxylate as a Non-Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. Non-cleavable linkers offer enhanced plasma stability, reducing the risk of premature payload release and off-target toxicity. This document provides detailed application notes and protocols for the use of Methyl 1-Cbz-azetidine-3-carboxylate, a non-cleavable linker, in the development of ADCs.
This compound serves as a rigid and stable building block for constructing non-cleavable linkers. Upon internalization of the ADC into the target cell, the entire antibody is degraded within the lysosome, leading to the release of the payload still attached to the linker and a single amino acid residue.[1][2] This mechanism ensures that the cytotoxic agent is liberated specifically within the target cell.
Mechanism of Action of ADCs with Non-Cleavable Linkers
The therapeutic action of an ADC employing a non-cleavable linker like one derived from this compound follows a multi-step process. This process ensures targeted delivery and intracellular release of the cytotoxic payload.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using a linker derived from this compound. These are representative protocols and may require optimization for specific antibodies, payloads, and linker-payload constructs.
Protocol 1: Synthesis of a Non-Cleavable Linker-Payload Conjugate
This protocol describes the initial steps of preparing the linker-payload moiety before conjugation to the antibody. It assumes the payload has a suitable amine handle for conjugation.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water, deionized
-
Reverse-phase HPLC system for purification
Procedure:
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a mixture of MeOH and water.
-
Add LiOH and stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with an appropriate acid and extract the product.
-
Dry and concentrate to obtain 1-Cbz-azetidine-3-carboxylic acid.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the resulting 1-Cbz-azetidine-3-carboxylic acid in anhydrous DMF.
-
Add EDC and NHS (typically 1.1-1.5 equivalents of each).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve the amine-containing payload in anhydrous DMF.
-
Add DIPEA to the payload solution.
-
Slowly add the solution of the activated linker to the payload solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the resulting linker-payload conjugate using reverse-phase HPLC to obtain the final product.
-
Characterize the purified product by LC-MS and NMR.
-
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the activated linker-payload to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated linker-payload (e.g., NHS ester)
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., Tris or glycine solution)
-
Size-exclusion chromatography (SEC) or other suitable purification system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer.
-
Adjust the concentration of the mAb to a suitable level (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Dissolve the activated linker-payload in DMSO to prepare a stock solution.
-
Add the linker-payload stock solution to the mAb solution with gentle stirring. The molar ratio of linker-payload to mAb will determine the average drug-to-antibody ratio (DAR) and needs to be optimized.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted linker-payload.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[3]
-
The purified ADC should be buffer exchanged into a formulation buffer suitable for storage.
-
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species.[4] The addition of the hydrophobic linker-payload increases the hydrophobicity of the antibody, allowing for separation of species with different DARs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the antibody into light and heavy chains, RP-HPLC can be used to determine the DAR.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the average DAR can be calculated using the Beer-Lambert law.[]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR and distribution of different species.[6]
2. In Vitro Cytotoxicity Assay:
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibodies
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)[1][2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
3. Plasma Stability Assay:
This assay evaluates the stability of the ADC in plasma, specifically monitoring for premature drug deconjugation.
Materials:
-
ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical method to measure DAR (e.g., HIC or LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the samples to determine the average DAR at each time point.[7]
-
Data Analysis: Plot the average DAR as a function of time to assess the stability of the ADC.
Data Presentation
The following tables provide examples of how quantitative data from ADC characterization experiments can be presented.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution (DAR0, DAR2, DAR4, etc.) |
| HIC | 3.8 | 5%, 25%, 45%, 20%, 5% |
| RP-HPLC (reduced) | 3.9 | - |
| UV-Vis Spectroscopy | 4.1 | - |
| Intact Mass Spec | 3.85 | Confirmed distribution |
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Target Cells (IC50, nM) | Non-Target Cells (IC50, nM) |
| ADC | 1.5 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free Payload | 0.1 | 0.1 |
Table 3: Representative Plasma Stability Data
| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) |
| 0 | 4.0 | 4.0 |
| 24 | 3.9 | 3.8 |
| 48 | 3.9 | 3.7 |
| 96 | 3.8 | 3.5 |
| 168 | 3.8 | 3.3 |
Conclusion
This compound is a valuable building block for the construction of non-cleavable linkers in antibody-drug conjugates. ADCs incorporating such linkers are expected to exhibit high plasma stability, leading to an improved therapeutic window. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of ADC development. Rigorous characterization of the resulting ADC, including DAR analysis, in vitro potency, and plasma stability, is crucial for the successful development of these targeted therapies.
References
Application Notes and Protocols: Methyl 1-Cbz-azetidine-3-carboxylate in PROTAC Design for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer therapy. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. A critical component of a PROTAC is the linker, which connects the target protein binder and the E3 ligase ligand. The nature of the linker, including its composition, length, and rigidity, significantly influences the efficacy and pharmacokinetic properties of the PROTAC.
Methyl 1-Cbz-azetidine-3-carboxylate is a valuable building block for the synthesis of rigid and conformationally constrained linkers in PROTAC design. The azetidine ring introduces a degree of rigidity that can pre-organize the PROTAC molecule, potentially enhancing its binding affinity to the target protein and the E3 ligase, and facilitating the formation of a stable ternary complex. This application note provides a comprehensive overview of the use of this compound in the design of PROTACs for cancer therapy, with a focus on a case study of an Androgen Receptor (AR) degrader. Detailed protocols for the synthesis and evaluation of such PROTACs are also provided.
Case Study: ARD-2585, an Azetidine-Containing PROTAC for Prostate Cancer
A notable example of a PROTAC featuring an azetidine-containing linker is ARD-2585, a potent and orally bioavailable degrader of the Androgen Receptor (AR) for the treatment of advanced prostate cancer.[1][2] ARD-2585 demonstrates the successful application of a rigid linker scaffold in achieving high degradation potency.
Quantitative Data for ARD-2585
The following tables summarize the in vitro efficacy of ARD-2585 in prostate cancer cell lines.
| Cell Line | AR Status | DC50 (nM) * | Reference |
| VCaP | Amplified | ≤0.1 | [3][4] |
| LNCaP | Mutated (T878A) | ≤0.1 | [3][4] |
*DC50: Half-maximal degradation concentration.
| Cell Line | IC50 (nM) * | Reference |
| VCaP | 1.5 | [3][4] |
| LNCaP | 16.2 | [3][4] |
*IC50: Half-maximal inhibitory concentration for cell growth.
Signaling Pathway
PROTACs like ARD-2585 function by hijacking the ubiquitin-proteasome pathway to induce the degradation of their target protein. In the case of ARD-2585, the target is the Androgen Receptor, a key driver of prostate cancer.
The degradation of AR disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.
Experimental Protocols
A. Representative Synthesis of an Azetidine-Containing PROTAC Linker and Final PROTAC
This protocol describes a representative synthesis of a PROTAC targeting the Androgen Receptor, using this compound as a key building block for the linker.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Appropriate linker moiety with a terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Androgen Receptor ligand with a suitable functional group for coupling
-
E3 ligase ligand (e.g., pomalidomide derivative) with a suitable functional group for coupling
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture and extract the carboxylic acid product.
-
-
Amide Coupling to Linker Moiety:
-
Dissolve the resulting carboxylic acid, the amine-containing linker moiety, HATU, and DIPEA in DMF.
-
Stir at room temperature overnight.
-
Purify the Cbz-protected azetidine linker by column chromatography.
-
-
Cbz Deprotection:
-
Dissolve the Cbz-protected linker in MeOH.
-
Add Pd/C and subject the mixture to an atmosphere of H2.
-
Stir until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the deprotected azetidine linker.
-
-
Coupling with Androgen Receptor Ligand:
-
Perform an amide coupling or other suitable conjugation reaction between the deprotected azetidine linker and the AR ligand in the presence of a coupling agent like HATU and a base like DIPEA in DMF.
-
Purify the resulting AR ligand-linker conjugate.
-
-
Coupling with E3 Ligase Ligand:
-
Couple the AR ligand-linker conjugate with the E3 ligase ligand using a similar coupling strategy as in the previous step.
-
Purify the final PROTAC molecule by preparative HPLC.
-
B. Western Blot Analysis for Androgen Receptor Degradation
Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the Androgen Receptor in prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 24 hours).
-
Include a control group pre-treated with MG132 before adding the PROTAC to confirm proteasome-dependent degradation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against AR and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the AR signal to the GAPDH signal.
-
Calculate the percentage of AR degradation relative to the DMSO-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the PROTAC concentration.
-
C. Cell Viability (MTT) Assay
Objective: To assess the effect of the synthesized PROTAC on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
96-well plates
-
Cell culture medium
-
Synthesized PROTAC
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the PROTAC.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the IC50 value by plotting cell viability against the PROTAC concentration.
-
D. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex between the Androgen Receptor, the PROTAC, and the E3 ligase.
Materials:
-
Prostate cancer cells
-
Synthesized PROTAC
-
MG132
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-Cereblon)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-AR, anti-Cereblon
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and MG132.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase or control IgG overnight.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against AR and the E3 ligase. The presence of AR in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
-
Conclusion
This compound serves as a valuable and versatile building block for constructing rigid linkers in PROTACs designed for cancer therapy. The successful development of potent degraders like ARD-2585 highlights the potential of incorporating azetidine moieties to enhance the efficacy of PROTACs. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of such molecules, enabling researchers to explore this promising area of drug discovery further. The careful design and optimization of the linker are paramount to achieving potent and selective degradation of target proteins, ultimately leading to the development of novel and effective cancer therapeutics.
References
Application of Methyl 1-Cbz-azetidine-3-carboxylate in Breast Cancer PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the potential to target and degrade disease-causing proteins. In the context of breast cancer, PROTACs provide a promising strategy to overcome resistance to conventional therapies by eliminating key drivers of tumor growth, such as the estrogen receptor (ERα) and human epidermal growth factor receptor 2 (HER2). The efficacy and pharmacological properties of a PROTAC are critically influenced by the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand.
Methyl 1-Cbz-azetidine-3-carboxylate is a versatile building block for the synthesis of rigid and conformationally constrained linkers in PROTAC design. The azetidine ring system can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a defined spatial orientation for the two binding moieties. This application note provides a comprehensive overview of the use of this compound in the development of PROTACs for breast cancer, including detailed experimental protocols and representative data. While direct literature examples detailing the use of this exact molecule in a breast cancer PROTAC are limited, this document leverages data from structurally similar azetidine-containing PROTACs to provide a representative application.
Mechanism of Action and Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to the target protein (e.g., ERα in breast cancer) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
By degrading key signaling proteins like ERα, these PROTACs can effectively shut down downstream pathways that promote tumor cell proliferation and survival in hormone-receptor-positive breast cancer.
Representative Application: Development of an ERα-Targeting PROTAC
This section outlines the synthesis and evaluation of a representative ERα-targeting PROTAC incorporating a linker derived from this compound.
Data Presentation
Table 1: In Vitro Degradation and Anti-proliferative Activity of a Representative Azetidine-Linker ERα PROTAC
| Compound | Target Protein | E3 Ligase Ligand | Breast Cancer Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| AZD-PROTAC-1 | ERα | VHL | MCF-7 | 15 | >95 | 8 |
| AZD-PROTAC-1 | ERα | VHL | T-47D | 25 | >90 | 12 |
| Fulvestrant | ERα | - | MCF-7 | 50 (Degradation) | ~80 | 10 |
| Fulvestrant | ERα | - | T-47D | 75 (Degradation) | ~75 | 18 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell proliferation. Data is representative and compiled from literature on similar azetidine-containing ERα PROTACs.
Table 2: In Vivo Anti-tumor Efficacy of a Representative Azetidine-Linker ERα PROTAC in an MCF-7 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle | Daily, p.o. | 0 | +2 |
| AZD-PROTAC-1 | 10 mg/kg, daily, p.o. | 85 | -3 |
| Fulvestrant | 50 mg/kg, weekly, i.p. | 65 | +1 |
p.o.: oral gavage; i.p.: intraperitoneal. TGI is measured at the end of the study. Data is representative.
Experimental Protocols
Synthesis of an Azetidine-Based PROTAC Linker and Final Compound
This protocol provides a representative synthesis for an ERα-targeting PROTAC using a linker derived from this compound.
a. Synthesis of the Azetidine Linker:
-
Hydrolysis: The methyl ester of this compound is hydrolyzed using LiOH in a mixture of THF and water to yield 1-Cbz-azetidine-3-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled to a suitable diamine spacer (e.g., a short PEG chain with terminal amino groups) using standard peptide coupling reagents like HATU or HOBt/EDC in a solvent such as DMF. One amine of the diamine should be protected (e.g., with a Boc group).
-
Deprotection: The Cbz protecting group on the azetidine nitrogen is removed by hydrogenolysis (e.g., using H2 and Pd/C) to provide a free secondary amine.
-
Functionalization: The free amine of the azetidine is then available for coupling to the E3 ligase ligand. The Boc protecting group on the other end of the linker is removed with an acid (e.g., TFA) to allow for coupling to the target-binding warhead.
b. Final PROTAC Assembly:
-
Coupling to E3 Ligase Ligand: The synthesized linker is coupled to the E3 ligase ligand (e.g., a VHL or Cereblon ligand with a suitable reactive handle) via an amide bond formation.
-
Coupling to Target-Binding Warhead: The other end of the linker is coupled to the ERα-binding warhead (e.g., a derivative of a known ERα antagonist) through another amide bond formation or other suitable conjugation chemistry.
-
Purification: The final PROTAC is purified by reverse-phase HPLC.
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the degradation of ERα protein in breast cancer cells following PROTAC treatment.[1]
a. Materials:
-
MCF-7 or T-47D breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Azetidine-linker ERα PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
b. Procedure:
-
Cell Seeding: Seed MCF-7 or T-47D cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the azetidine-linker ERα PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (PROTAC + MG132).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop with ECL reagent.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the PROTAC on cell proliferation.
a. Materials:
-
MCF-7 or T-47D cells
-
96-well plates
-
Azetidine-linker ERα PROTAC
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the PROTAC in a mouse model.
a. Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets
-
Azetidine-linker ERα PROTAC formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
b. Procedure:
-
Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice. Implant a slow-release estrogen pellet to support tumor growth.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the PROTAC or vehicle control daily via oral gavage. Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI).
Conclusion
This compound serves as a valuable and versatile building block for the construction of linkers in breast cancer PROTACs. The resulting azetidine-containing linkers can confer desirable pharmacokinetic properties and spatial arrangements, leading to potent and effective protein degraders. The protocols and representative data provided herein offer a comprehensive guide for researchers and drug developers working on the design and evaluation of novel PROTAC-based therapies for breast cancer. Further exploration and optimization of linkers derived from this and similar scaffolds will be crucial in advancing the next generation of targeted protein degraders into the clinic.
References
Application Notes and Protocols for Targeted KRAS Protein Degradation using Methyl 1-Cbz-azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a critical driver in numerous human cancers. Historically considered "undruggable," recent advancements in targeted protein degradation have opened new avenues for therapeutic intervention. This document provides detailed application notes and experimental protocols for the rational design, synthesis, and evaluation of a novel Proteolysis Targeting Chimera (PROTAC), herein designated as KRasd-1 . This hypothetical PROTAC utilizes Methyl 1-Cbz-azetidine-3-carboxylate as a linker to conjugate a KRAS G12C inhibitor (derived from MRTX849) with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the targeted degradation of the KRAS G12C oncoprotein.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful strategy to eliminate pathogenic proteins. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The choice of the linker is critical for the efficacy of a PROTAC as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. This compound is a rigid linker component that can be incorporated into PROTAC design to optimize the geometry of the ternary complex for efficient degradation.
This document outlines the synthesis of a hypothetical KRAS G12C degrader, KRasd-1, and provides detailed protocols for its characterization and biological evaluation.
Signaling Pathway and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in cell signaling. In its active GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through pathways such as the MAPK/ERK and PI3K/AKT pathways. Mutations in KRAS, such as G12C, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.
KRasd-1 is designed to bind to the KRAS G12C mutant protein and the VHL E3 ligase simultaneously. This proximity induces the VHL-mediated ubiquitination of KRAS G12C, marking it for degradation by the 26S proteasome. The degradation of KRAS G12C is expected to downregulate its downstream signaling pathways, leading to anti-proliferative effects in KRAS G12C-mutant cancer cells.
Figure 1. KRasd-1 Mechanism of Action.
Experimental Protocols
Protocol 1: Synthesis of KRasd-1
This protocol describes a plausible synthetic route for KRasd-1, involving the coupling of a modified MRTX849 warhead, the deprotected this compound linker, and a VH032 E3 ligase ligand.
Materials:
-
MRTX849 analogue with a carboxylic acid handle
-
This compound
-
VH032-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Reverse-phase HPLC system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected methyl azetidine-3-carboxylate.
-
-
Coupling of Deprotected Linker with MRTX849 analogue:
-
Dissolve the MRTX849 analogue (with a carboxylic acid handle) in DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the deprotected methyl azetidine-3-carboxylate (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Saponification of the Methyl Ester:
-
Dissolve the product from step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq).
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
-
-
Final Coupling with VH032-amine:
-
Dissolve the carboxylic acid intermediate from step 3 in DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add VH032-amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final product, KRasd-1, by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of KRasd-1 using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Figure 2. KRasd-1 Synthesis Workflow.
Protocol 2: Western Blot for KRAS Degradation
This protocol is used to assess the ability of KRasd-1 to induce the degradation of KRAS G12C in cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
KRasd-1
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-KRAS, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of KRasd-1 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Include a DMSO vehicle control and a positive control with KRasd-1 and MG132 (to confirm proteasome-dependent degradation).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody (anti-GAPDH).
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the KRAS band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of KRAS degradation relative to the vehicle control.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of KRasd-1 on the viability and proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
KRasd-1
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed NCI-H358 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of KRasd-1 (e.g., 0.1 nM to 10 µM) in triplicate.
-
Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation
The quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: KRasd-1 Degradation Efficacy
| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| NCI-H358 | 24 | Value | Value |
| Other G12C Line | 24 | Value | Value |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: KRasd-1 Anti-proliferative Activity
| Cell Line | Treatment Time (h) | IC50 (nM) |
| NCI-H358 | 72 | Value |
| Other G12C Line | 72 | Value |
| KRAS WT Line | 72 | Value |
IC50: Half-maximal inhibitory concentration.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the synthesis and evaluation of a novel KRAS G12C-targeting PROTAC, KRasd-1, utilizing this compound as a key linker component. By following these detailed methodologies, researchers can effectively assess the potential of this and similar molecules as therapeutic agents for KRAS-driven cancers. The structured data presentation and visual workflows are intended to facilitate experimental design, execution, and interpretation in the pursuit of novel cancer therapeutics.
Application Notes and Protocols for Coupling Methyl 1-Cbz-azetidine-3-carboxylate to a Cytotoxic Payload
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a cytotoxic payload conjugate using Methyl 1-Cbz-azetidine-3-carboxylate as a non-cleavable linker. The protocol is divided into two main stages: the hydrolysis of the methyl ester to the corresponding carboxylic acid, and the subsequent amide coupling of the acid to an amine-containing cytotoxic payload. This process is a key step in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies.
Experimental Overview
The overall synthetic workflow involves a two-step process. First, the methyl ester of the Cbz-protected azetidine linker is hydrolyzed to yield the free carboxylic acid. This activated linker is then coupled with the amine group of a cytotoxic payload using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). The final product is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1: Overall workflow for the coupling of this compound to a cytotoxic payload.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the protocol. Please note that yields and purity are representative and may vary depending on the specific cytotoxic payload and optimization of the reaction conditions.
Table 1: Reagents for Synthesis
| Reagent | Step 1 (Hydrolysis) | Step 2 (Coupling) |
| Starting Material | This compound | 1-Cbz-azetidine-3-carboxylic acid |
| Payload | - | Amine-containing cytotoxic payload |
| Reagents | Lithium hydroxide (LiOH) | EDC, HOBt, DIPEA |
| Solvent | Tetrahydrofuran (THF), Water | Dimethylformamide (DMF) |
| Workup/Quenching | Hydrochloric acid (HCl) | Water |
Table 2: Reaction Parameters and Expected Results
| Parameter | Step 1 (Hydrolysis) | Step 2 (Coupling) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Typical Molar Ratios | Substrate:LiOH (1:1.5) | Acid:Payload:EDC:HOBt:DIPEA (1:1.2:1.5:1.5:3) |
| Expected Yield | > 90% | 60 - 80% |
| Expected Purity (crude) | > 95% | 70 - 90% |
| Final Purity (post-HPLC) | - | > 98% |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid using lithium hydroxide.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes.
-
Addition of Base: In a separate flask, dissolve lithium hydroxide monohydrate (1.5 eq) in water. Slowly add the LiOH solution to the stirred solution of the ester at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Cbz-azetidine-3-carboxylic acid as a solid.
-
Figure 2: Workflow for the hydrolysis of this compound.
Protocol 2: EDC/HOBt Coupling to an Amine-Containing Cytotoxic Payload
This protocol details the amide bond formation between 1-Cbz-azetidine-3-carboxylic acid and a generic amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).
Materials:
-
1-Cbz-azetidine-3-carboxylic acid
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
Reagent Preparation: Under an inert atmosphere, dissolve 1-Cbz-azetidine-3-carboxylic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.
-
Payload Addition: In a separate flask, dissolve the amine-containing cytotoxic payload (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Coupling Reaction: Add the payload solution to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Purification: The crude product is then purified by preparative RP-HPLC.
Figure 3: Workflow for the EDC/HOBt coupling reaction.
Protocol 3: Purification by Preparative RP-HPLC
This protocol provides a general method for the purification of the final conjugate. The specific gradient and column will need to be optimized for the particular conjugate.
Materials:
-
Crude conjugate mixture
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DMF or DMSO, then dilute with the initial mobile phase.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 30 minutes. This will need to be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for the specified column.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and LC-MS to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.
Characterization
The final conjugate should be characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase method with a C18 column and a water/acetonitrile gradient is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate.
These protocols provide a comprehensive guide for the synthesis and purification of a cytotoxic payload conjugate using this compound. Researchers should note that optimization of reaction conditions and purification methods may be necessary for different cytotoxic payloads to achieve optimal results.
Application Notes and Protocols: Synthesis of Methyl 1-Cbz-azetidine-3-carboxylate Containing PROTACs for Specific E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.[3]
This document provides detailed protocols and application notes for the synthesis of PROTACs incorporating a rigid azetidine-based linker derived from Methyl 1-Cbz-azetidine-3-carboxylate. Azetidine scaffolds are valuable as linkers because their rigidity can pre-organize the PROTAC molecule, potentially improving ternary complex formation and enhancing cell permeability.[4] We will focus on the synthesis of PROTACs targeting the well-characterized E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL).
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is released and can act catalytically to induce the degradation of multiple target protein molecules.[1]
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthesis Workflow Overview
The synthesis of an azetidine-containing PROTAC generally involves a multi-step process. It begins with the preparation of the core linker, 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid, from its methyl ester precursor. This is followed by sequential amide couplings to attach the E3 ligase ligand and the POI ligand.
Caption: A representative workflow for PROTAC synthesis.
Experimental Protocols
Materials and General Methods:
-
All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).
-
Purification of compounds should be performed by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
-
Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer.
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final products.
Protocol 1: Synthesis of the Core Linker - 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid
This protocol describes the hydrolysis of the starting methyl ester to the carboxylic acid, which is essential for the subsequent coupling reactions.
Reaction Scheme: this compound → 1-Cbz-azetidine-3-carboxylic acid
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 using 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid, can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Synthesis of a CRBN-Recruiting PROTAC
This protocol outlines the coupling of the azetidine linker to a pomalidomide-based CRBN ligand and a hypothetical POI ligand (POI-COOH).
Step 2a: Coupling of Linker to CRBN Ligand
-
Dissolve 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid (1.1 eq), 4-amino-pomalidomide (1.0 eq), and HATU (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the Cbz-protected Linker-CRBN ligand intermediate.
Step 2b: Cbz Deprotection
-
Dissolve the intermediate from Step 2a in methanol (MeOH).
-
Add palladium on carbon (Pd/C, 10 wt. %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon) at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the deprotected amine-Linker-CRBN ligand.
Step 2c: Final Coupling to POI Ligand
-
Dissolve the POI ligand with a carboxylic acid handle (POI-COOH, 1.0 eq), the amine-Linker-CRBN ligand from Step 2b (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Work up the reaction as described in Step 2a.
-
Purify the final PROTAC product by preparative HPLC to yield the desired molecule. Characterize by NMR and HRMS.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[5] The following tables present representative data for hypothetical PROTACs synthesized using the azetidine linker, targeting Bromodomain-containing protein 4 (BRD4) by recruiting either CRBN or VHL E3 ligases.
Note: The following data are illustrative examples based on typical values observed for potent PROTACs and are intended for comparative purposes. Actual experimental results will vary.
Table 1: Degradation Activity of Azetidine-Linker PROTACs against BRD4
| PROTAC ID | E3 Ligase Recruited | Cell Line | DC₅₀ (nM)[6] | Dₘₐₓ (%)[7] |
| AZ-PROTAC-CRBN | CRBN | HEK293 | 15 | >95 |
| AZ-PROTAC-CRBN | CRBN | VCaP | 25 | >90 |
| AZ-PROTAC-VHL | VHL | HEK293 | 30 | >95 |
| AZ-PROTAC-VHL | VHL | VCaP | 45 | >90 |
Table 2: Selectivity Profile of AZ-PROTAC-CRBN
| Protein | Degradation at 100 nM (%) |
| BRD4 | >95 |
| BRD2 | >90 |
| BRD3 | >85 |
| c-Myc (downstream target) | ~70 |
| Non-BET family protein | <5 |
Conclusion
The use of this compound as a precursor for a rigid linker in PROTAC design offers a promising strategy for developing potent and selective protein degraders. The detailed protocols provide a framework for the rational synthesis of such molecules. The rigid nature of the azetidine core can favorably impact the conformational dynamics of the PROTAC, potentially leading to improved ternary complex formation and enhanced degradation efficacy. Researchers can adapt these methodologies to couple various POI and E3 ligase ligands to explore new therapeutic opportunities in targeted protein degradation.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1-Cbz-azetidine-3-carboxylate as a Rigid Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Methyl 1-Cbz-azetidine-3-carboxylate as a building block for rigid linkers in the development of Proteolysis-Targeting Chimeras (PROTACs). This document includes an overview of the rationale for using rigid linkers, comparative data on PROTAC performance, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key pathways and workflows.
Introduction: The Role of Rigid Linkers in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used due to their synthetic accessibility, rigid linkers offer distinct advantages. Rigid linkers, often incorporating cyclic structures like azetidine, can pre-organize the PROTAC into a bioactive conformation. This can lead to a lower entropic penalty upon binding and enhance the stability of the ternary complex, potentially resulting in improved potency and selectivity.[1][2]
This compound is a commercially available building block that can be readily incorporated into PROTAC linkers to impart rigidity. The azetidine ring constrains the conformational flexibility of the linker, providing a defined spatial orientation between the POI and E3 ligase ligands.
Data Presentation: Comparative Efficacy of PROTACs with Different Linkers
Table 1: Comparison of Degradation Efficiency for VHL-based BRD4 PROTACs
| PROTAC | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | PEG/Alkyl | H661, H838 | 8, 23 | >90% at 100 nM |
| ARV-771 | Undisclosed | CRPC | < 5 | Not Reported |
Data is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparison of Degradation Efficiency for CRBN-based BRD4 PROTACs
| PROTAC | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | PEG | BL | < 1 | >90% |
| ARV-825 | PEG/Alkyl | 22RV1 | 0.57 | Not Reported |
| Compound 34 | Piperazine-containing | MDA-MB-231 | 60 | >80% |
Data is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.[3][4][5]
These tables highlight that potent BRD4 degradation can be achieved with various linker types. The optimization of the linker is an empirical process that is highly dependent on the specific POI and E3 ligase pair. The use of a rigid linker, such as one derived from this compound, presents a rational design strategy to explore for enhancing PROTAC potency.
Signaling Pathway and Experimental Workflow Diagrams
3.1. PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
3.2. Experimental Workflow for PROTAC Development and Evaluation
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
4.1. Representative Synthesis of a BRD4-Targeting PROTAC with an Azetidine Linker
This protocol describes a representative synthesis of a BRD4-targeting PROTAC using this compound as the rigid linker building block, JQ1 as the BRD4-binding warhead, and a VHL E3 ligase ligand.
Step 1: Synthesis of the Azetidine-based Linker
-
Hydrolysis of the methyl ester: To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1), add LiOH (1.5 eq). Stir the reaction mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Acidify the reaction mixture to pH 3-4 with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Cbz-azetidine-3-carboxylic acid.
-
Amide coupling to a spacer: To a solution of 1-Cbz-azetidine-3-carboxylic acid (1.0 eq) in DMF, add a suitable amine-containing spacer with a protected terminal functional group for subsequent coupling (e.g., N-Boc-ethylenediamine, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir the reaction mixture at room temperature overnight. Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the Cbz- and Boc-protected azetidine linker.
-
Deprotection of the Cbz group: Dissolve the product from the previous step in methanol and add Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected azetidine linker with a free amine.
Step 2: Coupling of the Linker to the JQ1 Warhead
-
To a solution of JQ1-acid (prepared by hydrolysis of JQ1, 1.0 eq) in DMF, add the deprotected azetidine linker from Step 1 (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Work-up and purify as described in Step 1.2 to obtain the JQ1-linker-Boc intermediate.
Step 3: Final Assembly of the PROTAC
-
Boc deprotection: Dissolve the JQ1-linker-Boc intermediate (1.0 eq) in a solution of 4M HCl in dioxane. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to obtain the JQ1-linker amine salt.
-
Final amide coupling: To a solution of a suitable VHL ligand with a carboxylic acid handle (e.g., VH-032-acid, 1.0 eq) in DMF, add the JQ1-linker amine salt (1.1 eq), HATU (1.2 eq), and DIPEA (4.0 eq).
-
Stir the reaction at room temperature overnight.
-
Work-up and purify the final PROTAC product by preparative HPLC. Characterize the final compound by LC-MS and NMR.
4.2. Western Blotting for BRD4 Degradation
This protocol details the quantification of BRD4 protein levels in cells following treatment with the synthesized PROTAC.
Materials:
-
Cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
4.3. TR-FRET Assay for Ternary Complex Formation
This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) assay to quantify the formation of the BRD4-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant tagged BRD4 protein (e.g., GST-BRD4)
-
Recombinant tagged E3 ligase complex (e.g., His-VHL-ElonginB-ElonginC)
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., d2-anti-His)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Synthesized PROTAC
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of GST-BRD4 and His-VHL complex in assay buffer. Prepare a mixture of the donor and acceptor antibodies in assay buffer.
-
Assay Assembly: In a 384-well plate, add the PROTAC dilutions. Add the protein mixture to all wells. Add the antibody mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the "hook effect") of the ternary complex.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. Rigid linkers, such as those derived from this compound, offer a promising strategy to enhance the potency and selectivity of PROTACs by pre-organizing the molecule into a bioactive conformation. The systematic evaluation of such linkers using the biochemical and cellular assays detailed in these notes is essential for understanding the structure-activity relationships that govern PROTAC efficiency. The provided protocols offer a robust framework for the synthesis and evaluation of novel PROTACs incorporating rigid azetidine-based linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Methyl 1-Cbz-azetidine-3-carboxylate into Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Azetidine-containing amino acids are particularly valuable building blocks that can induce conformational constraints, act as turn-inducing elements, and enhance proteolytic stability.[1][2] Methyl 1-Cbz-azetidine-3-carboxylate is a versatile reagent for introducing an azetidine moiety. The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen is stable to many standard peptide synthesis conditions but can be removed orthogonally, typically through hydrogenation.[2] This allows for late-stage functionalization of the azetidine nitrogen, providing a handle for attaching dyes, biotin tags, or other molecular probes.[1][2][3]
These application notes provide detailed protocols for the solution-phase incorporation of this compound into a peptide chain, its subsequent deprotection, and methods for characterization.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) with this compound to form a dipeptide.
Materials and Reagents:
-
N-Boc-L-Alanine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-L-Alanine (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is incomplete, allow it to stir overnight.[4]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine (2 times).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Cbz Deprotection of Azetidine Nitrogen
This protocol describes the removal of the Cbz group from the azetidine-containing peptide via catalytic hydrogenation. This unmasks the secondary amine on the azetidine ring for potential further functionalization.[2][5]
Materials and Reagents:
-
Cbz-protected azetidine-containing peptide
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected peptide (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add Pd/C (10-20 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide. The product is often used in the next step without further purification.
-
Protocol 3: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final peptide using reverse-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): Confirm the identity of the synthesized peptide by obtaining its mass spectrum. Electrospray ionization (ESI) is a common method for peptide analysis.
-
Nuclear Magnetic Resonance (NMR): For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed.
Data Presentation
The following tables provide representative data and conditions for the described protocols.
Table 1: Reagents and Conditions for Solution-Phase Coupling
| Reagent/Parameter | Molar Equivalents / Condition | Purpose |
| N-Boc-L-Alanine | 1.0 | Carboxyl component |
| This compound | 1.2 | Amine component |
| HATU | 1.1 | Coupling reagent |
| DIPEA | 2.5 | Base for activation and neutralization |
| Solvent | Anhydrous DMF | Reaction medium |
| Temperature | 0 °C to Room Temperature | Control reaction rate and prevent side reactions |
| Reaction Time | 4-16 hours | Time for reaction completion |
Table 2: Representative Yields for Azetidine-Containing Peptide Synthesis
The synthesis of azetidine-modified peptides often results in good to excellent yields, particularly in cyclization reactions where the azetidine acts as a turn-inducer.[1][2]
| Peptide Type | Coupling/Cyclization Method | Typical Isolated Yield | Reference |
| Linear Azetidine-Modified Tetrapeptide | Solution-Phase (HATU) | 70-85% | Analogous Data |
| Cyclic Azetidine-Modified Tetrapeptide | Macrolactamization (DEPBT) | ~60% | [2] |
| Cbz-Deprotection & N-Functionalization (2 steps) | Hydrogenation & Acylation | 55-75% | [2][5] |
Note: Yields are highly dependent on the specific peptide sequence and reaction scale. The data presented are illustrative.
Visualizations
The following diagrams illustrate the key experimental workflows.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Methyl 1-Cbz-azetidine-3-carboxylate
Welcome to the technical support center for the large-scale synthesis of Methyl 1-Cbz-azetidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for this critical synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for the large-scale synthesis of this compound?
A1: The most prevalent method for the large-scale synthesis involves the N-protection of Methyl azetidine-3-carboxylate with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is favored for its relatively high yields and the stability of the resulting Cbz-protected product.
Q2: Why is temperature control critical during the Cbz protection step?
A2: Temperature control is crucial to minimize side reactions. The reaction between methyl azetidine-3-carboxylate and benzyl chloroformate is exothermic. Poor temperature management can lead to the formation of impurities, including potential oligomerization or reaction with the solvent. Maintaining a low temperature, typically between 0 and 5 °C, is recommended for a clean reaction profile.
Q3: What are the common impurities observed in the large-scale synthesis?
A3: Common impurities can include unreacted starting material (Methyl azetidine-3-carboxylate), di-Cbz protected byproducts (though less common), and byproducts from the decomposition of benzyl chloroformate. Benzyl alcohol and benzyl chloride can be present if the Cbz-Cl has degraded.
Q4: How can the quality of benzyl chloroformate impact the reaction?
A4: The quality of benzyl chloroformate is paramount. It is sensitive to moisture and can degrade over time to produce benzyl alcohol, benzyl chloride, and phosgene. Using aged or improperly stored Cbz-Cl can lead to lower yields and the formation of unwanted side products, complicating the purification process. It is advisable to use freshly opened or recently purchased reagent for large-scale batches.
Q5: What are the recommended work-up and purification procedures for large-scale synthesis?
A5: A typical work-up involves quenching the reaction with water or a mild acidic solution to neutralize the base and remove water-soluble salts. The product is then extracted with a suitable organic solvent like ethyl acetate or dichloromethane. For large-scale purification, crystallization is the preferred method due to its efficiency and cost-effectiveness. A solvent system such as ethyl acetate/heptane or toluene/heptane can be effective. Column chromatography is generally avoided at a large scale due to cost and time constraints.
Troubleshooting Guides
Below are troubleshooting guides for specific issues that may be encountered during the large-scale synthesis of this compound.
Issue 1: Incomplete Reaction - Low Conversion of Starting Material
Description: After the recommended reaction time, analysis (e.g., by HPLC or TLC) shows a significant amount of unreacted Methyl azetidine-3-carboxylate remaining.
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the HCl generated during the reaction. For large-scale reactions, consider using a slight excess (1.1-1.2 equivalents). |
| Poor Quality of Benzyl Chloroformate (Cbz-Cl) | Use a fresh bottle of Cbz-Cl or verify the purity of the existing stock. Cbz-Cl can degrade upon exposure to moisture. |
| Inadequate Mixing | In large reactors, ensure that the stirring is efficient to maintain a homogeneous mixture of the reactants. Poor mixing can lead to localized areas of low reagent concentration. |
| Reaction Temperature Too Low | While low temperatures are necessary to control side reactions, a temperature that is too low may slow down the reaction rate significantly. If the reaction is sluggish, consider a slight increase in temperature, for example, from 0 °C to room temperature, while carefully monitoring the impurity profile. |
Issue 2: Formation of Significant Amounts of Byproducts
Description: The reaction mixture contains a high percentage of impurities, making purification difficult and reducing the overall yield.
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | Improve the cooling efficiency of the reactor. Add the benzyl chloroformate slowly and in a controlled manner to manage the exotherm. |
| Localized High Concentration of Reagents | Ensure efficient stirring. Consider subsurface addition of the Cbz-Cl to improve dispersion. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can react with Cbz-Cl to form benzyl alcohol, which can complicate purification. |
| Incorrect Stoichiometry | Use a precisely measured amount of benzyl chloroformate. An excess of Cbz-Cl can lead to the formation of byproducts. |
Issue 3: Difficulty in Product Isolation and Purification
Description: The product oils out during crystallization, or the obtained solid is of low purity.
| Possible Cause | Suggested Solution |
| Inappropriate Crystallization Solvent System | Screen for a more suitable solvent or solvent mixture. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the mother liquor. Common systems include esters/alkanes (e.g., ethyl acetate/heptane) or aromatic hydrocarbons/alkanes (e.g., toluene/heptane). |
| Presence of Oily Impurities | If the crude product is an oil, try to purify it by liquid-liquid extraction with immiscible solvents to remove some impurities before attempting crystallization. An aqueous wash with a mild acid or base can also help remove certain impurities. |
| Rapid Cooling During Crystallization | Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. |
| High Impurity Load in Crude Product | If the crude product is highly impure, a pre-purification step, such as a silica gel plug filtration, might be necessary even at a larger scale to remove polar impurities before crystallization. |
Experimental Protocols
Key Experiment: Large-Scale Cbz Protection of Methyl azetidine-3-carboxylate
This protocol is a general guideline and may need optimization based on the specific equipment and scale of the reaction.
Materials:
-
Methyl azetidine-3-carboxylate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add Methyl azetidine-3-carboxylate hydrochloride and the chosen organic solvent (e.g., DCM).
-
Cool the suspension to 0-5 °C with an appropriate cooling bath.
-
Slowly add the base (TEA or DIPEA, 2.2 equivalents) to the suspension while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0-5 °C.
-
Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is deemed complete by in-process monitoring (e.g., HPLC, TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Visualizations
identifying common byproducts in Methyl 1-Cbz-azetidine-3-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common byproducts during the synthesis of Methyl 1-Cbz-azetidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic routes commonly employed:
-
Route A: Esterification: The direct esterification of 1-Cbz-azetidine-3-carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Route B: Cbz Protection: The protection of the secondary amine of Methyl azetidine-3-carboxylate using benzyl chloroformate (Cbz-Cl) under basic conditions.
Q2: I am seeing an unexpected peak in my NMR that corresponds to benzyl alcohol. What is the likely cause?
A2: The presence of benzyl alcohol is a common issue when using the Cbz protection route (Route B). Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can hydrolyze to form benzyl alcohol and hydrochloric acid. To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents.
Q3: My reaction is sluggish and I have a significant amount of unreacted starting material. What can I do?
A3: For Route A (Esterification), ensure your acid catalyst is active and used in a sufficient amount. Driving the equilibrium towards the product by removing water, for instance, by using a Dean-Stark apparatus, can improve the yield. For Route B (Cbz Protection), ensure the base used is non-nucleophilic and strong enough to deprotonate the azetidine nitrogen. The reaction temperature can also be gently elevated, but this should be monitored carefully to avoid side reactions.
Q4: After purification, my product yield is low. What are the common loss points?
A4: Product loss can occur at several stages. During aqueous workup, the product may have some water solubility, leading to losses in the aqueous layer. Emulsion formation during extraction can also trap the product. During chromatographic purification, improper solvent polarity can lead to poor separation from byproducts or irreversible adsorption to the silica gel.
Troubleshooting Guides
Problem 1: Identification of an Unknown Impurity with a Higher Molecular Weight
Possible Cause: Formation of a di-acylated byproduct or a benzyl ether of the product.
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Obtain a high-resolution mass spectrum of the impurity to determine its exact mass and molecular formula.
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra. Look for the presence of additional benzyl groups or other unexpected signals.
-
Review Reaction Conditions:
-
Route B (Cbz Protection): An excess of Cbz-Cl or prolonged reaction times at elevated temperatures could potentially lead to side reactions.
-
Route A (Esterification): Impurities in the starting material, 1-Cbz-azetidine-3-carboxylic acid, could lead to byproducts.
-
Problem 2: Presence of a Ring-Opened Byproduct
Possible Cause: The strained azetidine ring is susceptible to nucleophilic attack, leading to ring-opening. This can be exacerbated by harsh reaction conditions (e.g., high temperatures, strong nucleophiles).
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Maintain a low reaction temperature.
-
Use a non-nucleophilic base for the Cbz protection route.
-
Minimize reaction time.
-
-
Analytical Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and the formation of any low-Rf or more polar byproducts that might correspond to ring-opened species.
Data Presentation
Table 1: Common Byproducts and their Identification
| Byproduct Name | Synthetic Route | Common Analytical Signature | Mitigation Strategy |
| 1-Cbz-azetidine-3-carboxylic acid | A (Esterification) | Unreacted starting material, visible by TLC/LC-MS, different Rf. | Drive reaction to completion (e.g., water removal), use a more effective esterification agent. |
| Methyl azetidine-3-carboxylate | B (Cbz Protection) | Unreacted starting material, visible by TLC/LC-MS, different Rf. | Ensure sufficient Cbz-Cl and base are used, optimize reaction time and temperature. |
| Benzyl Alcohol | B (Cbz Protection) | Characteristic peaks in 1H NMR (~4.7 ppm and ~7.3 ppm). | Use anhydrous solvents and reagents, perform the reaction under an inert atmosphere. |
| Ring-Opened Products | A & B | More polar spots on TLC, complex NMR spectra. | Use mild reaction conditions, avoid high temperatures and strong nucleophiles. |
Experimental Protocols
Route A: Esterification of 1-Cbz-azetidine-3-carboxylic acid
-
Suspend 1-Cbz-azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Route B: Cbz Protection of Methyl azetidine-3-carboxylate
-
Dissolve Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane) (1:1).
-
Cool the mixture to 0 °C.
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Visualizations
Caption: Synthetic routes to this compound and common byproducts.
Caption: A logical workflow for identifying and mitigating unknown impurities.
troubleshooting guide for the purification of Methyl 1-Cbz-azetidine-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 1-Cbz-azetidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying compounds of this type are silica gel column chromatography and recrystallization.[1][2] Column chromatography separates the target compound from impurities based on polarity, while recrystallization is effective for removing small amounts of impurities from a solid product.[1]
Q2: How can I assess the purity of my final product?
A2: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity. Structural confirmation and the presence of impurities can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Q3: What are the likely impurities I might encounter during the synthesis and purification?
A3: Potential impurities can arise from starting materials, side-reactions, or degradation. These may include:
-
Unreacted starting materials: Methyl azetidine-3-carboxylate and Benzyl chloroformate (Cbz-Cl).
-
By-products of Cbz protection: Benzyl alcohol, formed from the hydrolysis of excess Cbz-Cl.[3]
-
Degradation products:
-
1-Cbz-azetidine-3-carboxylic acid: Resulting from the hydrolysis of the methyl ester, especially if exposed to acidic or basic conditions.[4][5]
-
Ring-opened products: The strained azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions.[6][7]
-
Debenzylated product (Methyl azetidine-3-carboxylate): The Cbz group can be removed by catalytic hydrogenolysis; care must be taken to avoid unintended reductive conditions.[8][9]
-
Q4: What are the key stability concerns for this compound during purification?
A4: There are three main points of potential instability:
-
Azetidine Ring: This four-membered ring is strained and can open under harsh acidic or basic conditions.[6][10]
-
Cbz Protecting Group: While stable to many conditions, it is sensitive to catalytic hydrogenation (debenzylation).[3][8]
-
Methyl Ester: This group can be hydrolyzed to a carboxylic acid in the presence of acid or base, particularly with water present.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | The compound is highly polar and is retained on the silica gel. | Increase the polarity of the eluent system. A gradient of methanol in dichloromethane is often effective for polar compounds.[11] Consider adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent if your compound is basic and interacting strongly with the acidic silica. |
| The compound is decomposing on the silica gel. | The acidic nature of silica gel can cause degradation of sensitive compounds like azetidines.[6] Deactivate the silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine, then re-packing the column. Alternatively, use a less acidic stationary phase like alumina. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities lowering the melting point. | Ensure the product is thoroughly dried under high vacuum. If impurities are suspected (confirm with ¹H NMR), re-purify by column chromatography or attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and adding a co-solvent in which it is poorly soluble (anti-solvent).[2] |
| Multiple Spots on TLC After Purification | Incomplete reaction or product degradation during work-up or purification. | Confirm the identity of the spots by comparing with starting material TLCs. If degradation is suspected, ensure all work-up and purification steps are performed under neutral pH conditions and at room temperature. The azetidine ring can be labile to strong acids and bases.[6][12] |
| Peak Tailing During Column Chromatography | The basic nitrogen of the azetidine ring is interacting strongly with acidic silanol groups on the silica surface. | Add a basic modifier such as 0.5-2% triethylamine (TEA) to your eluent system to neutralize the silica gel surface and improve peak shape.[11] |
| Presence of a Carboxylic Acid Impurity in NMR/MS | Hydrolysis of the methyl ester during aqueous work-up or on the silica column. | Minimize contact with acidic or basic aqueous solutions during the work-up. If using silica gel, ensure it is not left standing for extended periods. Use anhydrous solvents for chromatography where possible.[4][5] |
| Loss of the Cbz Group Detected by NMR/MS | Unintentional deprotection via hydrogenolysis. | Ensure no sources of catalytic hydrogenation (e.g., residual palladium catalysts from previous steps, reactive metals) are present during purification. The Cbz group is readily cleaved by H₂/Pd-C.[8][9] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| Appearance | Solid (typical) |
| Purity (Commercial) | ≥95% - 97% |
| Boiling Point | 414.9 ± 45.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Storage Temperature | 2-8 °C, Sealed in dry conditions |
(Data sourced from commercial supplier information.)
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is a generalized protocol that should be optimized for your specific crude product mixture using Thin Layer Chromatography (TLC) analysis first.
-
Eluent System Selection:
-
Develop a solvent system using TLC. A good starting point for a moderately polar compound like this is a mixture of Ethyl Acetate (EtOAc) and Hexane.[11]
-
Test various ratios (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 50% EtOAc/Hexane) to find a system that gives your product an Rf value of approximately 0.25-0.35.
-
If the product streaks or shows significant tailing, add 0.5-1% triethylamine to the eluent mixture.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Equilibrate the column by running 2-3 column volumes of your starting eluent mixture through the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the elution process using TLC to identify which fractions contain your purified product.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[1]
-
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexane) to find a suitable system.[2]
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[1]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly under vacuum.
-
Mandatory Visualization
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Chromatography [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cbz Deprotection of Methyl 1-Cbz-azetidine-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the deprotection of the Carboxybenzyl (Cbz) group from Methyl 1-Cbz-azetidine-3-carboxylate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Cbz deprotection via catalytic hydrogenation is very slow or incomplete. What are the common causes and how can I resolve this?
A1: Slow or stalled hydrogenation reactions are a frequent issue. Several factors could be at play:
-
Catalyst Quality and Activity: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Try using a fresh batch of catalyst. For particularly stubborn reactions, Pearlman's catalyst (Pd(OH)₂/C) is often more active.
-
Catalyst Poisoning: The product, methyl azetidine-3-carboxylate, is a secondary amine which can coordinate to the palladium surface and inhibit its catalytic activity. This is a common issue with nitrogen-containing compounds.
-
Solution: Adding a mild acid, such as acetic acid, to the reaction mixture can protonate the amine, preventing it from binding to the catalyst and thus enhancing the reaction rate.[1]
-
-
Insufficient Hydrogen Pressure: While many hydrogenations can be run with a balloon of hydrogen at atmospheric pressure, some substrates require higher pressures to proceed efficiently. If you have access to a Parr shaker or a similar hydrogenation apparatus, increasing the hydrogen pressure can significantly accelerate the reaction.
-
Poor Mixing: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.
Q2: I am observing side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: While Cbz deprotection by hydrogenolysis is generally a clean reaction, side products can form under certain conditions.
-
Ester Reduction: The methyl ester functionality could potentially be reduced to the corresponding alcohol, especially under harsh conditions (high pressure, high temperature, or with more active catalysts).
-
Mitigation: Use milder conditions initially (e.g., room temperature, atmospheric pressure of H₂) and monitor the reaction closely by TLC or LC-MS. Only increase the temperature or pressure if the reaction is not proceeding.
-
-
Ring Opening: Azetidine rings possess inherent ring strain, and while generally stable under hydrogenation conditions, aggressive catalysts or reaction conditions could potentially lead to ring-opening byproducts.
-
Mitigation: Stick to standard catalysts like 10% Pd/C and avoid overly harsh conditions. If ring opening is suspected, consider alternative, milder deprotection methods such as transfer hydrogenation.
-
Q3: Can I use a method other than catalytic hydrogenation with H₂ gas?
A3: Yes, several alternatives to traditional catalytic hydrogenation exist, which can be advantageous if you lack the specialized equipment for handling hydrogen gas or if your substrate is sensitive to standard hydrogenation conditions.
-
Transfer Hydrogenation: This method uses a hydrogen donor in situ, avoiding the need for gaseous hydrogen. Common hydrogen donors include ammonium formate, cyclohexene, or triethylsilane in the presence of a palladium catalyst.[1] This technique is often effective and requires simpler laboratory setup.
-
Acid-Mediated Deprotection: Strong acidic conditions can also cleave the Cbz group. Reagents like HBr in acetic acid or HCl in an organic solvent have been used successfully.[2] This is a metal-free alternative, which can be beneficial to avoid palladium contamination in the final product. However, the strong acidity may not be compatible with other functional groups in the molecule.
-
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and potassium phosphate in DMAc at 75 °C has been reported for deprotecting Cbz groups, which is particularly useful for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[3]
Comparison of Cbz Deprotection Conditions
The following table summarizes various conditions for Cbz deprotection. While specific data for this compound is limited in the literature, these examples from related substrates provide excellent starting points for optimization.
| Substrate | Method | Catalyst (Loading) | Hydrogen Source (Pressure) | Solvent | Temperature | Time | Yield | Reference |
| General Cbz-amine | Catalytic Hydrogenation | 5% Pd/C | H₂ (1 atm) | Methanol | 60 °C | 40 h | - | [4] |
| Cbz-dipeptide | Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Water with Surfactant | Room Temp. | < 2 h | High | [5] |
| N-benzylazetidine-3-carboxylic acid | Catalytic Hydrogenation | 5% Pd/C | H₂ | Methanol | Room Temp. | - | 90% | [6] |
| General Cbz-amine | Transfer Hydrogenation | Pd/C | Ammonium Formate | Alcohols | Room Temp. | - | - | [1] |
| Cbz-protected piperidine | Acid-mediated | - | IPA·HCl | - | 65-75 °C | 4 h | - | [2] |
| Cbz-protected amines/phenols | Nickel Boride Reduction | NiCl₂·6H₂O / NaBH₄ | - | Methanol | Room Temp. | - | Good | [7] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
This is the most common and generally effective method for Cbz deprotection.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), preferably wet (Degussa type) to reduce fire hazard
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® for filtration
-
Round-bottom flask and standard glassware
-
Stir plate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like methanol or ethanol (a typical concentration is 0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20 mol% of palladium relative to the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere if possible, or add it to the solvent carefully.
-
Hydrogenation:
-
Atmospheric Pressure: Seal the flask with a septum, and purge the flask with nitrogen or argon. Then, introduce hydrogen gas via a balloon attached to a needle through the septum.
-
Elevated Pressure: If using a Parr shaker or similar apparatus, follow the manufacturer's instructions for setting the desired hydrogen pressure (e.g., 50 psi).
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction typically takes a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, carefully purge the reaction vessel with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent (methanol or ethanol) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, methyl azetidine-3-carboxylate. The product can be further purified by chromatography or crystallization if necessary.
-
Decision-Making and Workflow Diagrams
The choice of deprotection method can depend on available equipment and the sensitivity of the substrate to different reaction conditions.
Caption: Decision flowchart for selecting a Cbz deprotection strategy.
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tdcommons.org [tdcommons.org]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. greentech.fr [greentech.fr]
- 6. EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
preventing side reactions during Cbz deprotection of azetidine carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of Cbz (carboxybenzyl) deprotection of azetidine carboxylates.
Troubleshooting Guide
Question: My Cbz deprotection of an azetidine carboxylate is giving a low yield of the desired product. What are the potential side reactions and how can I minimize them?
Answer:
Low yields during the Cbz deprotection of azetidine carboxylates are often due to competing side reactions. The two most common side reactions are azetidine ring opening and N-benzylation . The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, while the benzyl byproduct of the deprotection can re-react with the newly formed secondary amine.
Key Side Reactions:
-
Azetidine Ring Opening: The four-membered ring can be cleaved under harsh acidic conditions or by nucleophilic attack, leading to the formation of linear amino acid derivatives.
-
N-Benzylation: The liberated benzyl cation or radical during hydrogenolysis can alkylate the deprotected azetidine nitrogen, resulting in an N-benzyl-azetidine carboxylate byproduct.
Strategies to Minimize Side Reactions:
| Parameter | Recommendation to Minimize Ring Opening | Recommendation to Minimize N-Benzylation |
| Deprotection Method | Prefer milder methods like catalytic hydrogenolysis over strong acid-mediated deprotection. | Use of transfer hydrogenolysis with a hydrogen donor like ammonium formate can reduce benzyl cation formation. |
| Catalyst (for Hydrogenolysis) | Use a standard 10% Pd/C catalyst. | Adding acidic additives like acetic acid can protonate the newly formed amine, reducing its nucleophilicity and thus minimizing N-benzylation. |
| Solvent | Protic solvents like methanol or ethanol are generally effective and can help stabilize the desired product. | Aprotic solvents can sometimes favor N-benzylation; protic solvents are often preferred. |
| Temperature | Conduct the reaction at room temperature or below. Elevated temperatures can promote ring opening. | Maintain room temperature to avoid side reactions. |
| Additives | Avoid strong, non-volatile acids if possible. | A small amount of a volatile acid (e.g., acetic acid) can be beneficial. |
Question: I am observing a significant amount of a byproduct with a mass corresponding to the N-benzylated product. How can I prevent this?
Answer:
The formation of an N-benzylated byproduct is a known issue during Cbz deprotection via hydrogenolysis. This occurs when the benzyl group, released from the Cbz protecting group, reacts with the deprotected secondary amine of the azetidine.
Troubleshooting N-Benzylation:
-
Switch to Transfer Hydrogenolysis: Instead of using H₂ gas, employ a hydrogen donor such as ammonium formate.[1] This method often generates fewer benzyl cations, thereby reducing the likelihood of N-alkylation.
-
Acidify the Reaction Mixture: The addition of a catalytic amount of a weak acid, like acetic acid, can protonate the newly formed secondary amine. This makes the amine less nucleophilic and less likely to attack the benzyl species.
-
Optimize Catalyst and Reaction Time: Ensure you are using an appropriate catalyst loading (typically 5-10 mol% of Pd/C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Is the azetidine ring stable under standard Pd/C catalytic hydrogenolysis conditions?
A1: Generally, the azetidine ring is stable under standard catalytic hydrogenolysis conditions (10% Pd/C, H₂ gas, in solvents like methanol or ethanol at room temperature).[2] However, the stability can be influenced by the substituents on the ring. Electron-withdrawing groups can sometimes increase the ring's susceptibility to cleavage.
Q2: Can I use acidic conditions to deprotect the Cbz group from my azetidine carboxylate?
A2: While acid-mediated deprotection is a common method for Cbz removal, it should be approached with caution for azetidine-containing compounds.[3] Strong, non-volatile acids can lead to ring-opening. If acidic conditions are necessary, it is advisable to use milder acids or conditions, and to carefully screen the reaction on a small scale first. Some studies have shown that deprotection with TFA (trifluoroacetic acid) can proceed without degradation of the azetidine ring.[2]
Q3: What are some alternative methods for Cbz deprotection if hydrogenolysis is not compatible with other functional groups in my molecule?
A3: If your molecule contains functional groups that are sensitive to reduction by hydrogenolysis (e.g., alkenes, alkynes, or certain aromatic systems), you can consider the following alternatives:
-
Acid-Mediated Deprotection: Using reagents like HBr in acetic acid, or HCl in an organic solvent.[3] As mentioned, this requires careful optimization to avoid ring opening.
-
Nucleophilic Deprotection: Reagents like 2-mercaptoethanol in the presence of a base can be effective for Cbz removal and are often compatible with a wider range of functional groups.[4]
Q4: How can I monitor the progress of my Cbz deprotection reaction?
A4: The progress of the reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): Staining with ninhydrin is useful as the deprotected amine will give a positive result (typically a colored spot), while the Cbz-protected starting material will not.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate way to monitor the disappearance of the starting material and the appearance of the desired product and any side products.
Quantitative Data Summary
The following table provides an illustrative comparison of different Cbz deprotection methods for a generic ethyl azetidine-2-carboxylate. The values are representative examples based on literature findings and should be used as a general guide. Actual results may vary depending on the specific substrate and reaction conditions.
| Deprotection Method | Desired Product Yield (%) | Ring-Opened Product (%) | N-Benzylated Product (%) |
| Pd/C, H₂ (Standard Hydrogenolysis) | 85-95 | < 2 | 5-10 |
| Pd/C, Ammonium Formate (Transfer Hydrogenolysis) | 90-98 | < 2 | < 5 |
| HBr in Acetic Acid | 70-85 | 10-20 | Not applicable |
| TFA/DCM | 80-90 | 5-10 | Not applicable |
Key Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis using Palladium on Carbon and Ammonium Formate
This protocol is often preferred for its mild conditions and reduced risk of N-benzylation.
-
Dissolve the Substrate: Dissolve the Cbz-protected azetidine carboxylate (1 equivalent) in methanol (10-20 mL per gram of substrate).
-
Add Reagents: To the solution, add 10% Palladium on Carbon (10 mol %). Then, add ammonium formate (5 equivalents) in portions.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization.
Protocol 2: Standard Catalytic Hydrogenolysis
-
Prepare the Reaction Vessel: To a flask containing a stir bar, add the Cbz-protected azetidine carboxylate (1 equivalent) and dissolve it in a suitable solvent such as methanol or ethanol.
-
Add Catalyst: Carefully add 10% Palladium on Carbon (5-10 mol %) to the solution.
-
Hydrogen Atmosphere: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Filter the reaction mixture through Celite® and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
Visualizations
Caption: General experimental workflow for Cbz deprotection of azetidine carboxylates.
Caption: Troubleshooting decision tree for low-yielding Cbz deprotection reactions.
References
Technical Support Center: Strategies to Avoid Hydrolysis of Methyl 1-Cbz-azetidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing methyl ester hydrolysis in Methyl 1-Cbz-azetidine-3-carboxylate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a protected amino acid derivative commonly used as a building block or linker in medicinal chemistry and drug development, particularly in the synthesis of peptidomimetics and antibody-drug conjugates (ADCs).[] The molecule contains three key functional groups: a methyl ester, a Cbz (benzyloxycarbonyl) protecting group, and a strained azetidine ring. Hydrolysis, a reaction where water breaks down the methyl ester into a carboxylic acid and methanol, is a significant concern because it alters the chemical structure of the molecule.[2] This can lead to undesired side products, lower yields, and complications in subsequent synthetic steps, ultimately compromising the integrity of the final product.
Q2: What are the primary factors that promote the hydrolysis of the methyl ester?
The hydrolysis of esters is primarily accelerated by the following factors:
-
pH: Both acidic and basic conditions catalyze ester hydrolysis. The reaction is generally slowest in a slightly acidic to neutral environment (pH 4-5).[2] Alkaline hydrolysis, also known as saponification, is typically faster and irreversible compared to the reversible acid-catalyzed reaction.[3]
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[2]
-
Presence of Water: Water is a necessary reactant for hydrolysis. The presence of excess water will drive the reaction forward.[2]
-
Catalysts: Certain enzymes, such as esterases, or metal ions can act as catalysts and accelerate the rate of degradation.[2]
Q3: How does the stability of the Cbz protecting group influence my choice of reaction conditions?
The Cbz (or Z) group is a robust amine protecting group that dictates which reaction conditions are safe to use. It is generally stable to both mild acidic and basic conditions, which makes it compatible with many synthetic transformations.[4] However, it is readily cleaved under conditions of catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[5] It can also be removed by strong acids like HBr in acetic acid.[6] This stability profile allows for an "orthogonal" protection strategy: you can selectively manipulate or cleave the methyl ester under conditions that leave the Cbz group intact, and vice versa.[7][8]
Q4: What general strategies can I employ to prevent unwanted hydrolysis during a reaction or during storage?
To maintain the integrity of the methyl ester, the following precautions are recommended:
-
Strict pH Control: Whenever possible, buffer your reaction mixture to a slightly acidic pH of 4-5, where ester hydrolysis is minimal.[2] Avoid using strong acids or bases unless they are essential for the desired transformation.
-
Low Temperature: Perform all experimental steps at low temperatures. Running reactions on an ice bath (0°C) or at sub-zero temperatures can dramatically slow the rate of hydrolysis.[2] For long-term storage, keep the compound in a dry, cool, and dark environment, preferably in a freezer.
-
Anhydrous Conditions: Use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use. If an aqueous extraction is unavoidable, perform it quickly at low temperatures.[2]
-
Inert Atmosphere: Storing and handling the compound under an inert atmosphere, such as nitrogen or argon, can help displace moisture and prevent hydrolysis over time.[2]
Troubleshooting Guide: Unwanted Ester Hydrolysis
This guide is designed to help you identify and resolve issues related to the accidental hydrolysis of the methyl ester in your experiments.
Troubleshooting Workflow
Caption: A decision tree to troubleshoot the potential causes of methyl ester hydrolysis.
Potential Causes and Corrective Actions
| Potential Cause | Recommended Solution |
| Extreme pH Conditions | The reaction mixture is either too acidic or too basic, catalyzing hydrolysis. |
| Elevated Temperature | The reaction or storage temperature is too high, accelerating the hydrolysis rate.[2] |
| Presence of Water | Solvents, reagents, or glassware were not properly dried, introducing water that acts as a reactant.[2] |
| Extended Reaction Time | Prolonged exposure to even mildly non-optimal conditions can lead to significant hydrolysis over time. |
Data Presentation: Orthogonal Stability
The core of the strategy for handling this compound lies in understanding the orthogonal nature of its protecting groups. The methyl ester and the Cbz group are susceptible to different chemical conditions, allowing for their selective removal.
Stability Profile of Functional Groups
| Condition | Methyl Ester Stability | Cbz Group Stability | Outcome & Selectivity |
| Mild Base (e.g., LiOH in THF/H₂O, 0°C) | Labile (cleaved) | Stable [4] | Selective hydrolysis of the ester to the carboxylic acid. |
| Mild Acid (e.g., buffered pH 4-5) | Relatively Stable [2] | Stable [4] | Conditions suitable for preserving both groups. |
| Strong Acid (e.g., TFA) | Labile (cleaved) | Stable [4] | Ester hydrolysis occurs; Cbz group remains. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Labile (cleaved)[5] | Selective deprotection of the Cbz group. |
| Anhydrous, Neutral Conditions | Stable | Stable | Optimal conditions for handling and non-hydrolytic reactions. |
Orthogonal Deprotection Strategy
Caption: Orthogonal cleavage strategies for this compound.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Preserving the Methyl Ester
This protocol outlines a general workflow for a hypothetical reaction (e.g., a coupling reaction at another site) where the methyl ester must remain intact.
-
Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried prior to use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Reaction Setup: Dissolve this compound in the appropriate anhydrous solvent (e.g., Dichloromethane, THF).
-
Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath before adding any reagents. Maintain this temperature throughout the reaction.
-
Reagent Addition: Add all reagents slowly via syringe. If an acid scavenger is needed, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) in slight excess. Avoid strong bases like NaOH or KOH.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, perform the workup at low temperature. If an aqueous wash is necessary, use a pre-chilled, buffered solution (e.g., cold saturated NH₄Cl or a pH 5 buffer) and minimize the contact time.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature.
Protocol 2: Selective Saponification of the Methyl Ester
This protocol describes how to selectively hydrolyze the methyl ester to the corresponding carboxylic acid while preserving the Cbz group.
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Cooling: Cool the solution to 0°C in an ice-water bath with gentle stirring.
-
Base Addition: Slowly add a solution of lithium hydroxide (LiOH) (approx. 1.5 equivalents) in water to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with a cold, dilute acid solution (e.g., 1N HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (EtOAc).
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the desired carboxylic acid.
References
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
optimizing the linker length of Methyl 1-Cbz-azetidine-3-carboxylate in ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Methyl 1-Cbz-azetidine-3-carboxylate and its derivatives in Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of ADCs with azetidine-based linkers.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Inefficient Conjugation
Q: We are observing a low and inconsistent Drug-to-Antibody Ratio (DAR) when conjugating our payload to the antibody using a linker derived from this compound. What are the potential causes and how can we troubleshoot this?
A: Low and inconsistent DAR with azetidine-based linkers can stem from several factors related to the unique properties of this linker class.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance: | The rigid, four-membered ring structure of azetidine can create steric hindrance, impeding access of the payload-linker to the conjugation site on the antibody, especially with shorter linker lengths. |
| Solution: Synthesize and test a panel of linkers with varying lengths by introducing flexible spacer units (e.g., polyethylene glycol (PEG) or alkyl chains) between the azetidine ring and the reactive functional groups. This can increase the distance and flexibility, potentially improving conjugation efficiency. | |
| Suboptimal Reaction Conditions: | The reactivity of the functional groups used for conjugation (e.g., NHS esters, maleimides) can be highly dependent on pH, temperature, and reaction time. |
| Solution: Systematically optimize the reaction conditions. For amine conjugation (lysine residues), ensure a pH range of 7.5-8.5. For thiol conjugation (cysteine residues), maintain a pH of 6.5-7.5 to ensure thiol reactivity without promoting maleimide hydrolysis. Titrate reaction time and temperature to find the optimal balance between conjugation efficiency and potential ADC degradation. | |
| Poor Solubility of Linker-Payload: | Azetidine-based linkers can be more hydrophobic than highly flexible linkers like PEG, potentially leading to poor solubility of the linker-payload construct in aqueous conjugation buffers. This can cause aggregation and reduce the effective concentration of the linker-payload available for reaction. |
| Solution: Incorporate short, hydrophilic spacers (e.g., PEG2, PEG4) into the linker design to improve solubility. Alternatively, the use of a co-solvent (e.g., DMSO, DMA) at a low percentage (typically <10%) in the conjugation buffer can enhance the solubility of the linker-payload. However, the percentage of co-solvent must be carefully optimized to avoid antibody denaturation. | |
| Instability of Activated Linker-Payload: | The activated functional group on the linker-payload (e.g., NHS ester) may hydrolyze before conjugation, reducing the amount of active reagent available. |
| Solution: Prepare the activated linker-payload solution immediately before use. Ensure all solvents and reagents are anhydrous where necessary. Perform conjugation at a lower temperature (e.g., 4°C) to slow down hydrolysis, potentially compensating with a longer reaction time. |
Issue 2: ADC Aggregation During or After Conjugation
Q: We are observing significant aggregation of our ADC product during the conjugation reaction and subsequent purification steps. How can we mitigate this issue?
A: Aggregation is a common challenge in ADC development, particularly with hydrophobic payloads and linkers. The rigid nature of the azetidine linker can contribute to this problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity: | The conjugation of a hydrophobic payload via a relatively non-polar azetidine-based linker increases the overall hydrophobicity of the antibody, promoting intermolecular interactions and aggregation. |
| Solution: Increase the hydrophilicity of the linker by incorporating PEG or other polar spacer units. Optimizing for a lower DAR may also reduce aggregation. | |
| Suboptimal Buffer Conditions: | The pH and ionic strength of the conjugation and purification buffers can influence protein stability and solubility. |
| Solution: Screen different buffer systems and pH ranges. The addition of excipients such as arginine or polysorbate 80 to the purification and storage buffers can help to reduce aggregation. | |
| High Protein Concentration: | High concentrations of the ADC during conjugation or purification can favor aggregation. |
| Solution: Perform the conjugation reaction at a lower antibody concentration. During purification, ensure that the eluted ADC is collected into a buffer that maintains its stability and consider diluting the sample if aggregation is observed. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of azetidine-based linkers in ADCs.
Q1: What is the primary role of the linker in an ADC, and what is unique about using this compound as a starting point?
A: The linker in an ADC covalently connects the antibody to the cytotoxic payload. Its design is critical for the overall stability, efficacy, and safety of the ADC.[1] An ideal linker should be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[] this compound is a precursor for a non-cleavable linker.[3] Non-cleavable linkers rely on the degradation of the antibody within the target cancer cell to release the payload, which remains attached to an amino acid residue from the antibody.[4] This can lead to increased stability in circulation compared to some cleavable linkers.[4]
Q2: How does linker length impact the properties of an ADC with an azetidine-based linker?
A: Linker length is a critical parameter that can significantly influence the physicochemical and biological properties of an ADC.[5]
-
Stability: Shorter linkers may offer greater stability by sterically shielding the payload within the antibody structure, reducing its exposure to plasma components.[6]
-
Efficacy: The optimal linker length is often a balance. A linker that is too short may sterically hinder the interaction of the payload with its intracellular target after release. Conversely, a very long and flexible linker might lead to increased off-target effects.
-
Pharmacokinetics (PK): Longer, more hydrophilic linkers (e.g., by incorporating PEG chains) can improve the solubility of the ADC, reduce aggregation, and potentially extend its plasma half-life.[7]
Q3: What are the key considerations when synthesizing a series of azetidine-based linkers with varying lengths?
A: When synthesizing a library of azetidine-based linkers with different lengths, the following should be considered:
-
Synthetic Strategy: A modular synthetic approach is often preferred. This allows for the systematic introduction of spacer units (e.g., PEG, alkyl chains) of varying lengths to the core azetidine structure.
-
Purification and Characterization: Each new linker-payload construct must be thoroughly purified and characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity before conjugation to the antibody.
-
Functional Group Compatibility: The choice of spacer units and the overall synthetic route must be compatible with the reactive functional groups required for conjugation to the antibody and the payload.
Q4: What in vitro assays are essential for evaluating the performance of ADCs with different azetidine linker lengths?
A: A panel of in vitro assays is crucial for the initial screening and selection of the optimal linker length.
-
Drug-to-Antibody Ratio (DAR) Determination: To confirm successful conjugation and quantify the average number of payloads per antibody.
-
In Vitro Cytotoxicity Assay: To assess the potency of the ADCs on target cancer cell lines.
-
Plasma Stability Assay: To evaluate the stability of the ADC and ensure minimal payload deconjugation in plasma over time.
-
Aggregation Assays: To measure the propensity of the ADCs to aggregate, which can impact their efficacy and safety.
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data to illustrate the impact of varying the linker length of an azetidine-based linker on key ADC properties. In this example, the linker length is increased by incorporating PEG units.
Table 1: Impact of Azetidine-PEGn Linker Length on ADC Characteristics
| Linker | Average DAR | % Monomer (by SEC) | Plasma Stability (% Intact ADC after 7 days) |
| Azetidine-PEG2 | 3.8 | 92% | 95% |
| Azetidine-PEG4 | 3.9 | 98% | 94% |
| Azetidine-PEG8 | 3.7 | 99% | 91% |
| Azetidine-PEG12 | 3.5 | 99% | 88% |
Table 2: In Vitro Cytotoxicity of ADCs with Varying Azetidine-PEGn Linker Lengths
| Linker | Target Cell Line IC50 (nM) | Non-Target Cell Line IC50 (nM) |
| Azetidine-PEG2 | 1.5 | >1000 |
| Azetidine-PEG4 | 0.8 | >1000 |
| Azetidine-PEG8 | 1.2 | >1000 |
| Azetidine-PEG12 | 2.5 | >1000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method is suitable for payloads that have a distinct UV absorbance from the antibody.
-
Materials:
-
ADC sample of unknown concentration.
-
Unconjugated antibody of known concentration.
-
Free payload of known concentration.
-
UV/Vis spectrophotometer.
-
Quartz cuvettes.
-
Appropriate buffer (e.g., PBS).
-
-
Procedure:
-
Measure the UV absorbance spectra of the unconjugated antibody and the free payload to determine their respective extinction coefficients at 280 nm and the payload's λmax.
-
Measure the absorbance of the ADC sample at 280 nm and the payload's λmax.
-
Calculate the concentration of the antibody and the payload in the ADC sample using the Beer-Lambert law and simultaneous equations.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Target and non-target cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADCs with varying linker lengths.
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for the desired cytotoxic effect (typically 72-96 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC.
-
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time.
-
Materials:
-
ADCs with varying linker lengths.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Analytical method to measure intact ADC and free payload (e.g., ELISA, LC-MS).
-
-
Procedure:
-
Incubate the ADCs in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Immediately stop any degradation by freezing the samples at -80°C or by adding a quenching solution.
-
Analyze the samples to quantify the amount of intact ADC remaining and/or the amount of free payload released.
-
Plot the percentage of intact ADC over time to determine the stability profile.
-
Visualizations
Diagram 1: Experimental Workflow for Optimizing Azetidine Linker Length
Caption: Workflow for azetidine linker optimization.
Diagram 2: Logical Relationships in Troubleshooting Low DAR
Caption: Troubleshooting low DAR in ADC conjugation.
References
- 1. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing Aggregation of ADCs Containing Methyl 1-Cbz-azetidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with Antibody-Drug Conjugates (ADCs) containing the linker Methyl 1-Cbz-azetidine-3-carboxylate.
Troubleshooting Guides
This section offers a systematic approach to identifying and mitigating ADC aggregation at different stages of your workflow.
Issue 1: Immediate Aggregation Observed Post-Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution immediately after the conjugation reaction.
-
High molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC) right after purification.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Increased Hydrophobicity | The conjugation of the hydrophobic linker-payload, including structures derived from this compound, increases the overall hydrophobicity of the antibody, leading to self-association.[1] |
| 1. Optimize Drug-to-Antibody Ratio (DAR): A high DAR increases surface hydrophobicity. Aim for the lowest DAR that maintains efficacy. | |
| 2. Solid-Phase Conjugation: Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[1] This physically separates the antibodies while the hydrophobic moieties are being attached.[1] | |
| Unfavorable Buffer Conditions | The pH of the conjugation buffer may be near the isoelectric point (pI) of the antibody, reducing its solubility.[1] The buffer composition may not be optimal for the newly formed ADC. |
| 1. Adjust pH: Ensure the conjugation buffer pH is at least 1-2 units away from the antibody's pI.[1] | |
| 2. Screen Buffers: Post-conjugation, immediately exchange the ADC into a pre-determined stable formulation buffer. | |
| Presence of Organic Co-solvents | Solvents used to dissolve the linker-payload can denature the antibody if the final concentration is too high.[1] |
| 1. Minimize Co-solvent Concentration: Use the lowest possible volume of co-solvent (e.g., DMSO, DMF) to dissolve the linker-payload. Aim for a final concentration <10% in the reaction mixture. | |
| 2. Stepwise Addition: Add the linker-payload solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of solvent. |
Issue 2: Gradual Aggregation During Storage and Formulation
Symptoms:
-
Increase in HMW species over time as monitored by SEC.
-
Appearance of opalescence or precipitation during storage.
-
Loss of biological activity in cell-based assays.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Sub-optimal Formulation | The buffer composition (pH, ionic strength) and excipients are not adequately stabilizing the ADC. |
| 1. pH and Buffer Screening: Conduct a pH screening study to identify the pH of maximum stability for the ADC. Common buffers include histidine and citrate. | |
| 2. Ionic Strength Optimization: Vary the salt concentration (e.g., NaCl) to modulate protein-protein interactions. | |
| 3. Excipient Screening: Evaluate the effect of stabilizing excipients. Common choices include: | |
| - Surfactants: Polysorbate 20 or 80 (typically 0.01-0.1%) can prevent surface-induced aggregation. | |
| - Sugars/Polyols: Sucrose or trehalose can act as cryoprotectants and stabilizers. | |
| - Amino Acids: Arginine or glycine can act as aggregation inhibitors. | |
| Physical Stress | Exposure to physical stress such as freeze-thaw cycles, agitation, or high temperatures can induce aggregation.[2] |
| 1. Controlled Freeze-Thaw: Minimize the number of freeze-thaw cycles. If necessary, perform a controlled freeze-thaw study to assess its impact. | |
| 2. Gentle Handling: Avoid vigorous vortexing or shaking. Use gentle swirling or inversion for mixing. | |
| 3. Optimized Storage Temperature: Store the ADC at the recommended temperature (e.g., 2-8°C or -80°C) and protect it from light, as some payloads can be photosensitive.[2] |
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a significant issue?
A1: ADC aggregation is the process where individual ADC molecules self-associate to form higher-order structures, ranging from soluble dimers to large, insoluble precipitates.[3] This is a critical issue because aggregation can:
-
Reduce Efficacy: Aggregates may have a decreased ability to bind to their target antigen on cancer cells.[4]
-
Increase Immunogenicity: The introduction of aggregated protein therapeutics can trigger an unwanted immune response in patients.[5]
-
Alter Pharmacokinetics: Aggregates are often cleared from circulation more rapidly and can lead to off-target toxicity by accumulating in organs like the liver and kidneys.[2][5]
-
Impact Manufacturing: Aggregation can lead to product loss during purification and fill-finish processes, increasing manufacturing costs.[2]
Q2: Does the this compound linker itself cause aggregation?
A2: While this compound is a component of the linker, aggregation is more likely influenced by the overall properties of the entire linker-payload system conjugated to the antibody.[6][7][8] The key factor is the increase in surface hydrophobicity of the monoclonal antibody after conjugation.[1] The azetidine-based linker, combined with a hydrophobic payload, contributes to this increased hydrophobicity, which is a primary driver of aggregation.[1][9]
Q3: How can I detect and quantify aggregation in my ADC samples?
A3: A combination of orthogonal analytical techniques is recommended for a comprehensive assessment of ADC aggregation, as no single method provides a complete picture.[10] Key methods include:
-
Size Exclusion Chromatography (SEC): The industry standard for quantifying soluble aggregates (dimers, trimers, and other high molecular weight species).[2]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): Provides absolute molar mass determination of the species separated by SEC, offering more accurate characterization of aggregates.[2]
-
Analytical Ultracentrifugation (AUC): A sensitive technique for detecting and quantifying aggregates without the potential artifacts from column interactions in SEC.[2]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of large aggregates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can provide detailed insights into the composition and structure of different ADC species, including aggregates.[2]
Q4: What role does the Drug-to-Antibody Ratio (DAR) play in aggregation?
A4: The DAR is a critical quality attribute that significantly impacts the propensity for aggregation.[11] A higher DAR means more linker-payload molecules are attached to the antibody, which generally leads to a greater increase in surface hydrophobicity.[1] This increased hydrophobicity enhances the likelihood of intermolecular interactions, driving aggregation.[1] Therefore, controlling and optimizing the DAR is a key strategy in mitigating aggregation.
Q5: Can linker design, aside from hydrophobicity, influence aggregation?
A5: Yes. Incorporating hydrophilic moieties into the linker can help counteract the hydrophobicity of the payload.[] Strategies such as including polyethylene glycol (PEG) chains or charged groups (e.g., sulfonates) within the linker can improve the solubility and stability of the resulting ADC, thereby reducing its tendency to aggregate.[2][]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System: HPLC or UPLC system equipped with a UV detector.
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A non-denaturing buffer, typically phosphate-buffered saline (PBS) or a similar formulation buffer, pH 6.8-7.4.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 10 - 20 µL.
-
Analysis: Integrate the peak areas for the monomer, high molecular weight (HMW) species (aggregates), and low molecular weight (LMW) species (fragments). The percentage of aggregate is calculated as: % Aggregate = (Area of HMW peaks / Total Area of all peaks) * 100
Protocol 2: Formulation Screening by High-Throughput Dynamic Light Scattering (DLS)
-
System: Plate-based DLS instrument.
-
Method: Prepare a 96-well plate with an array of different formulation buffers. Vary pH, ionic strength, and the type/concentration of excipients (e.g., sucrose, polysorbate 80, arginine).
-
Sample Preparation: Add a small, consistent amount of your ADC to each well of the formulation plate.
-
Incubation: Incubate the plate under stress conditions (e.g., elevated temperature, 40°C for 24-48 hours) to accelerate aggregation.
-
Measurement: Measure the size distribution and polydispersity index (PDI) for each well using the DLS instrument.
-
Analysis: Identify the formulations that show the smallest increase in particle size and maintain a low PDI, as these are the most stabilizing conditions.
Quantitative Data Summary
The following tables represent hypothetical data from troubleshooting experiments to illustrate how results can be structured and interpreted.
Table 1: Effect of pH and Excipients on ADC Aggregation (post 1-week storage at 4°C)
| Formulation Buffer | pH | Excipient | % Aggregate (SEC) |
| Citrate | 5.5 | None | 8.2% |
| Citrate | 6.0 | None | 4.5% |
| Citrate | 6.5 | None | 9.8% |
| Histidine | 6.0 | None | 3.9% |
| Histidine | 6.0 | 5% Sucrose | 2.1% |
| Histidine | 6.0 | 0.05% Polysorbate 80 | 1.5% |
| Histidine | 6.0 | 5% Sucrose + 0.05% PS80 | 0.8% |
Table 2: Impact of DAR on Immediate Post-Conjugation Aggregation
| ADC Batch | Target DAR | Actual DAR (HIC) | % Aggregate (SEC) |
| ADC-01 | 2 | 2.1 | 1.2% |
| ADC-02 | 4 | 3.9 | 5.8% |
| ADC-03 | 8 | 7.6 | 15.3% |
Visualizations
Caption: Troubleshooting workflow for addressing ADC aggregation.
Caption: Key factors contributing to ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. veranova.com [veranova.com]
Technical Support Center: Improving the Yield of Methyl 1-Cbz-azetidine-3-carboxylate Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of coupling reactions involving Methyl 1-Cbz-azetidine-3-carboxylate.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, challenges can arise when using sterically hindered or heteroaromatic substrates like this compound derivatives.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with an N-Cbz-azetidine derivative is showing low or no yield. What are the common causes?
A1: Low yields in Suzuki couplings involving azetidine derivatives can often be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom in the azetidine ring can coordinate with the palladium catalyst, leading to inactive species.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid or ester to the palladium complex can be sluggish.
-
Protodeboronation: The boronic acid starting material can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1]
-
Homocoupling: The presence of oxygen can lead to the unwanted coupling of two boronic acid molecules.[1][2]
-
Poor Solubility: Inadequate solubility of reactants can hinder the reaction rate.[3]
Q2: How can I minimize side reactions like homocoupling and protodeboronation?
A2: To minimize these common side reactions:
-
Ensure Rigorous Degassing: Oxygen is a primary culprit for homocoupling.[1] Thoroughly degas your solvents and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[1]
-
Use Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids to reduce the risk of protodeboronation.[1]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate homocoupling that sometimes occurs during the in-situ reduction of Pd(II) precatalysts.[1]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.[2]
Q3: What are the key parameters to optimize for improving the yield?
A3: A systematic optimization of the following parameters is crucial:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can shield the palladium center and promote efficient catalytic turnover.[4]
-
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are important. The base facilitates the formation of the active boronate species.[3]
-
Solvent: The solvent system (e.g., Toluene/water, THF/water, Dioxane/water) affects the solubility of reactants and the stability of intermediates.[2][3]
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition.[1][2]
Troubleshooting Guide for Suzuki-Miyaura Coupling
This guide provides a structured approach to address low yields in your Suzuki coupling reactions.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Azetidine-3-boronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75 |
| 2 | 3-Chloropyridine | Azetidine-3-boronic acid pinacol ester | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 68 |
| 3 | 4-Iodotoluene | Azetidine-3-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | THF/H₂O (3:1) | 80 | 82 |
Note: The data in this table is representative and based on typical conditions for similar substrates. Optimization for specific reactions is recommended.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine Methyl 1-Cbz-azetidine-3-boronate (1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. When employing azetidine derivatives, specific challenges related to the nature of the amine and the aryl halide need to be addressed.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: I am observing low to no product formation in my Buchwald-Hartwig amination. What should I investigate first?
A1: Several factors could be responsible for low yields:
-
Catalyst Inhibition: The pyridine-like nitrogen of the azetidine ring can coordinate to the palladium catalyst and inhibit its activity.
-
Inactive Catalyst: The Pd(0) active catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Improper Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used, but their strength and solubility must be appropriate for the substrate.[5]
-
Sub-optimal Ligand: The ligand plays a key role in stabilizing the catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands are often effective.[6]
Q2: How do I choose the right catalyst system for my azetidine substrate?
A2: The optimal catalyst system (palladium precursor and ligand) is highly substrate-dependent.
-
For Aryl Chlorides: These are generally less reactive than bromides or iodides. Highly active catalyst systems, often employing bulky biarylphosphine ligands like XPhos or SPhos, are recommended.
-
For Sterically Hindered Amines: Sterically demanding ligands can facilitate the coupling of hindered amines by creating a more open coordination sphere around the palladium center.
-
Pre-catalysts: Using pre-formed palladium pre-catalysts can often lead to more reproducible results as they do not require an in-situ reduction step.
Q3: What are common side reactions and how can they be minimized?
A3: Common side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and diarylation (for primary amines).
-
Hydrodehalogenation: This can be minimized by using ligands that promote faster reductive elimination and ensuring strictly anaerobic conditions.
-
Diarylation: When using a primary amine, diarylation can be suppressed by using a slight excess of the amine or by employing ligands known to favor monoarylation, such as BrettPhos.
Troubleshooting Guide for Buchwald-Hartwig Amination
This workflow will guide you through troubleshooting a low-yielding Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Methyl 1-Cbz-azetidine-3-amine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85 |
| 2 | 3-Bromoanisole | Methyl 1-Cbz-azetidine-3-amine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 78 |
| 3 | 4-Iodobenzonitrile | Methyl 1-Cbz-azetidine-3-amine | BrettPhos Pd G3 (3) | - | Cs₂CO₃ (1.5) | THF | 80 | 92 |
Note: The data in this table is representative and based on typical conditions for similar substrates. Optimization for specific reactions is recommended.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 equiv), Methyl 1-Cbz-azetidine-3-amine (1.2 equiv), the base (e.g., NaOtBu, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Section 3: Amide Coupling Reactions
The formation of an amide bond between the carboxylic acid of this compound and an amine can be challenging due to steric hindrance and the electronic nature of the substrates.
Frequently Asked Questions (FAQs) for Amide Coupling
Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is giving a low yield. What are the alternative coupling reagents I should consider?
A1: For challenging amide couplings, more potent activating agents are often required. Consider the following:
-
Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly efficient coupling reagents that often provide better yields and faster reaction times with less epimerization.[7] COMU is particularly effective for sterically hindered amino acids.
-
Phosphonium Reagents: PyBOP and PyAOP are also very effective, especially for coupling N-methylated or sterically demanding amino acids.[7]
-
Acyl Fluoride Formation: In-situ formation of acyl fluorides can be an effective strategy for coupling sterically hindered carboxylic acids with electron-deficient amines.
Q2: How can I suppress racemization during the coupling of the chiral azetidine carboxylic acid?
A2: Racemization is a significant concern, especially with potent coupling reagents. To minimize it:
-
Choice of Additive: Additives like HOBt or Oxyma Pure are commonly used with carbodiimides to suppress racemization.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. The choice and amount of base can significantly impact epimerization levels.
-
Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Coupling Reagent: Reagents like COMU are known to cause less racemization compared to some older reagents.
Q3: What are the best practices for setting up an amide coupling reaction for optimal yield?
A3: Follow these best practices:
-
Order of Addition: The order in which reagents are added can be crucial. Typically, the carboxylic acid is pre-activated with the coupling reagent and base before the amine is added.
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents).
-
Solvent: Use anhydrous aprotic polar solvents like DMF, NMP, or DCM.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition or side reactions.
Troubleshooting Guide for Amide Coupling Reactions
This decision tree will help you navigate common issues in amide bond formation.
Data Presentation: Comparison of Amide Coupling Reagents
| Entry | Amine | Coupling Reagent (equiv) | Base (equiv) | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC (1.2) / HOBt (1.2) | DIPEA (2) | DMF | RT | 12 | 65 |
| 2 | Benzylamine | HATU (1.2) | DIPEA (2) | DMF | RT | 2 | 95 |
| 3 | Aniline | PyBOP (1.2) | DIPEA (2) | DCM | RT | 4 | 88 |
| 4 | tert-Butylamine | COMU (1.2) | Collidine (2) | NMP | 0 °C to RT | 6 | 91 |
Note: The data in this table is representative and based on typical conditions for similar substrates. Optimization for specific reactions is recommended.
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
common impurities found in commercial batches of Methyl 1-Cbz-azetidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common impurities found in commercial batches of Methyl 1-Cbz-azetidine-3-carboxylate, along with troubleshooting guides and frequently asked questions to address issues that may be encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial batches of this compound?
A1: Commercial batches of this compound typically have a purity of 95-97%.[] Potential impurities can arise from the starting materials, side-reactions during synthesis, or degradation of the final product. The most common impurities include unreacted starting materials like methyl azetidine-3-carboxylate, residual benzyl chloroformate (Cbz-Cl), and by-products from the synthesis such as benzyl alcohol and dibenzyl carbonate. Degradation products like 1-Cbz-azetidine-3-carboxylic acid may also be present.
Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A2: Yes, impurities can interfere with your reaction. For example, residual starting materials can alter the stoichiometry of your reaction. Nucleophilic impurities like benzyl alcohol could compete with your intended substrate. Acidic impurities such as hydrochloric acid, formed from the decomposition of benzyl chloroformate, can affect pH-sensitive reactions.
Q3: How can I assess the purity of my batch of this compound?
A3: The purity of your batch can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the main component and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structure of the main compound and any significant impurities. A Certificate of Analysis (CoA) from the supplier should also provide information on the purity and the methods used for analysis.
Q4: What are the storage recommendations to minimize degradation of this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry place. It is sensitive to moisture, which can lead to hydrolysis of both the methyl ester and the Cbz protecting group.[2][3] The compound should be kept in a tightly sealed container to protect it from atmospheric moisture.
Q5: I suspect my product has degraded. What are the likely degradation products?
A5: The two primary degradation pathways are hydrolysis of the methyl ester and cleavage of the Cbz group. Hydrolysis of the methyl ester results in the formation of 1-Cbz-azetidine-3-carboxylic acid. The Cbz group is susceptible to hydrogenolysis (debenzylation), which would yield methyl azetidine-3-carboxylate.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may be related to impurities in this compound.
| Observed Problem | Potential Cause (Impurity Related) | Suggested Action |
| Inconsistent reaction yields or rates. | Presence of unreacted starting materials (e.g., methyl azetidine-3-carboxylate) affecting stoichiometry. | Re-evaluate the stoichiometry of your reaction based on the actual purity of the starting material if known. Consider purifying the material before use. |
| Formation of unexpected side-products. | Reactive impurities such as benzyl alcohol or residual benzyl chloroformate participating in the reaction. | Analyze the starting material for the presence of these impurities using techniques like HPLC or NMR. If present, purification may be necessary. |
| Reaction failure or low conversion. | Presence of acidic impurities (e.g., HCl from Cbz-Cl degradation) altering the reaction pH. | Check the pH of your reaction mixture. If necessary, use a non-nucleophilic base to neutralize any acidic impurities before proceeding. |
| Difficulty in product purification. | Co-elution of impurities with the desired product. | Optimize your purification method (e.g., chromatography gradient, solvent system) to improve separation. Characterize the impurity to aid in selecting an appropriate purification strategy. |
| Product instability over time. | Degradation of this compound due to improper storage. | Ensure the compound is stored under the recommended cool, dry, and inert conditions. Re-analyze the purity of the material if it has been stored for an extended period. |
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Method for Detection |
| Methyl azetidine-3-carboxylate | C₅H₉NO₂ | Unreacted starting material | HPLC, GC-MS, NMR |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | Unreacted reagent | HPLC, GC-MS |
| Benzyl Alcohol | C₇H₈O | By-product of Cbz-Cl synthesis and degradation | HPLC, GC-MS, NMR |
| Dibenzyl Carbonate | C₁₅H₁₄O₃ | By-product of Cbz-Cl synthesis | HPLC, GC-MS, NMR |
| 1-Cbz-azetidine-3-carboxylic acid | C₁₂H₁₃NO₄ | Hydrolysis of the methyl ester | HPLC, LC-MS, NMR |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound and detecting common impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
-
Gradient: Start with 20% acetonitrile and increase to 80% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The peak area of the main component relative to the total peak area gives an estimate of the purity. Impurities will appear as separate peaks.
Visualizations
References
Validation & Comparative
A Comparative Guide to the In Vivo Stability of Methyl 1-Cbz-azetidine-3-carboxylate and PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical attribute in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. It directly influences the pharmacokinetic profile, therapeutic efficacy, and potential toxicity of the conjugate. This guide provides a detailed comparison of the in vivo stability of two distinct linker technologies: the small molecule, non-cleavable Methyl 1-Cbz-azetidine-3-carboxylate linker and the widely used polymeric polyethylene glycol (PEG) linkers.
Executive Summary
This guide offers a data-driven comparison of this compound and PEG linkers, focusing on their in vivo stability. While direct comparative studies are limited, this document synthesizes available data to provide a clear overview for researchers.
This compound is a non-cleavable linker, suggesting high stability in circulation. Its degradation relies on the catabolism of the entire conjugate.
PEG linkers are versatile and can be designed as either cleavable or non-cleavable. A key feature of PEGylation is its ability to prolong the circulation half-life of bioconjugates, an effect that is often dependent on the length of the PEG chain.
Quantitative Data Comparison
Due to the limited publicly available in vivo pharmacokinetic data for this compound as a linker in bioconjugates, a direct quantitative comparison of half-life is not feasible at this time. The stability of this linker is inferred from its non-cleavable design, which generally results in high plasma stability. The entire antibody-drug conjugate must be degraded for the payload to be released, typically within the lysosome.[1][2][3]
In contrast, extensive data is available for PEG linkers, demonstrating their impact on the in vivo half-life of various bioconjugates. The following tables summarize representative data.
Table 1: In Vivo Half-Life of PEGylated Bioconjugates
| Bioconjugate | Linker Type/Size | Animal Model | Half-life (t½) | Reference |
| ZHER2-SMCC-MMAE (No PEG) | SMCC | Mouse | 19.6 min | [4] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | Mouse | 49.2 min | [4] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | Mouse | 219.0 min | [4] |
| mmTRAIL | None | Mouse | < 10 min | [5] |
| mmTRAIL-5K | 5 kDa PEG | Rat | 30 min | [5] |
| mmTRAIL-10K | 10 kDa PEG | Rat | 350 - 400 min | [5] |
| mmTRAIL-20K | 20 kDa PEG | Rat | 350 - 400 min | [5] |
| Specific F(ab')2 | None | Rat | 38.32 h | [6] |
| Fab-PEG-Fab | PEG | Rat | 71.41 h | [6] |
Note: The stability and pharmacokinetic profile of a bioconjugate are influenced by multiple factors, including the antibody or protein, the payload, and the overall molecular structure, not just the linker.
In Vivo Stability and Metabolic Pathways
This compound
As a non-cleavable linker , this compound is designed for high stability in systemic circulation.[1][2] The release of the conjugated payload relies on the complete degradation of the antibody or protein component of the conjugate within the lysosome of the target cell.[1][3]
The potential metabolic vulnerabilities of this linker lie in its constituent parts:
-
Azetidine Ring: The four-membered azetidine ring is a strained heterocycle. While generally stable, it can be susceptible to metabolic ring-opening, potentially through reaction with nucleophiles like glutathione.[7][8][9] This is a consideration for the long-term metabolic fate of the linker fragment.
-
Carboxybenzyl (Cbz) Group: The Cbz group is a common protecting group for amines and is generally stable to a range of chemical conditions.[9] However, it can be cleaved in vivo, primarily through enzymatic hydrolysis or reduction.[10][11] While designed to be non-cleavable in the context of the linker, the potential for slow metabolic removal of the Cbz group over time cannot be entirely excluded.
PEG Linkers
PEG linkers offer significant flexibility in design, existing as both cleavable and non-cleavable forms. A primary advantage of PEGylation is the "stealth" effect, where the hydrophilic PEG chains create a hydration shell around the bioconjugate. This steric hindrance reduces recognition by the immune system and proteolytic enzymes, and it also increases the hydrodynamic radius of the molecule, leading to decreased renal clearance.[12][13] These factors collectively contribute to a longer plasma half-life.[4][5]
The in vivo stability of PEG linkers is influenced by:
-
Molecular Weight: Generally, a higher molecular weight (longer PEG chain) leads to a longer circulation half-life, up to a certain point.[4][14][15]
-
Structure: Branched or multi-arm PEG structures can provide more effective shielding than linear PEG chains of the same total molecular weight.
-
Linkage Chemistry: If designed as a cleavable linker, the stability will be dictated by the susceptibility of the cleavable bond (e.g., hydrazone, disulfide, peptide) to the physiological environment.[4]
PEG itself is generally considered metabolically inert. However, very high molecular weight PEGs can accumulate in tissues. The primary route of elimination for most PEGylated conjugates is renal clearance for smaller molecules and hepatic uptake for larger ones.
Experimental Protocols for In Vivo Stability Assessment
The in vivo stability of linkers, particularly in the context of ADCs, is primarily assessed by measuring the concentration of the intact conjugate, the total antibody, and the released (free) payload in plasma over time. The two most common bioanalytical methods are ELISA and LC-MS/MS.[2][4][16]
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody that still has its payload attached.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, etc.) and process to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC and any unconjugated antibody will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the payload. This antibody will only bind to ADCs where the payload is still attached.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC in the sample. A standard curve is used for quantification.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[7][16][17][18]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation (Protein Precipitation): Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.
-
LC Separation: Inject the supernatant into a liquid chromatography system to separate the free payload from other small molecules.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The payload is ionized, and specific parent and daughter ions are monitored for highly sensitive and specific quantification.
-
Data Analysis: The amount of free payload is quantified against a standard curve.
Conclusion
The choice between this compound and a PEG linker for a bioconjugate depends on the specific design goals of the therapeutic.
-
This compound offers the advantage of a non-cleavable design, which is expected to confer high stability in circulation, potentially leading to a favorable safety profile by minimizing premature payload release. However, the lack of extensive in vivo pharmacokinetic data necessitates a case-by-case evaluation.
-
PEG linkers provide a versatile platform to modulate the pharmacokinetic properties of a bioconjugate. The ability to tune the half-life by adjusting the PEG chain length is a significant advantage. The wealth of available data on PEGylated molecules allows for more predictable outcomes in terms of extending circulation time.
For drug development professionals, the selection of a linker should be based on a thorough evaluation of the desired pharmacokinetic profile, the nature of the payload, and the target biology. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to make data-driven decisions in the linker design process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivation of carbamazepine in the rat in vivo. Evidence for the formation of reactive arene oxide(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS analysis for the characterization of ADCs with Methyl 1-Cbz-azetidine-3-carboxylate linkers
For researchers, scientists, and drug development professionals, the robust characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic window. This guide provides a comparative framework for the LC-MS analysis of ADCs, with a special focus on characterizing novel linkers like Methyl 1-Cbz-azetidine-3-carboxylate.
While specific experimental data for ADCs featuring a this compound linker is not extensively available in public literature, this guide outlines the established LC-MS methodologies used to characterize other common ADC linkers. These protocols and data presentation formats can be readily adapted to evaluate the performance of this novel azetidine-based linker against more established alternatives.
Key Performance Attributes for ADC Linkers
The ideal ADC linker should be stable in circulation to prevent premature release of the cytotoxic payload, yet efficiently cleavable at the target tumor site. LC-MS-based methods are instrumental in assessing key quality attributes that reflect linker performance.[1][2][3] These attributes include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. DAR is a critical quality attribute that impacts both the efficacy and safety of the ADC.[4]
-
Heterogeneity and Drug Load Distribution: The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Stability: The ability of the linker to remain intact in circulation and prevent premature drug release.[2]
-
Hydrophobicity and Aggregation: The overall hydrophobicity of the ADC, which can influence its propensity to aggregate and affect its pharmacokinetic properties.[5][6]
Comparative LC-MS Analysis of ADC Linkers
This section details the experimental workflows and data presentation for comparing an ADC with a novel linker (e.g., this compound) to ADCs with well-characterized linkers.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
Hydrophobic Interaction Chromatography (HIC) coupled with mass spectrometry (HIC-MS) is a powerful technique for determining the DAR and drug load distribution of ADCs.[7] The separation is based on the hydrophobicity of the different drug-loaded species.
Experimental Protocol: HIC-MS for DAR Analysis
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.
-
LC System: A biocompatible UPLC/HPLC system.
-
Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration to elute the different DAR species.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement of the intact ADC species.
-
Data Analysis: Deconvolution of the mass spectra to determine the mass of each DAR species and calculation of the average DAR based on the relative abundance of each species.
Data Presentation: Comparison of DAR and Drug Load Distribution
| Linker Type | Average DAR | DAR0 (%) | DAR2 (%) | DAR4 (%) | DAR6 (%) | DAR8 (%) |
| This compound (Hypothetical) | 4.1 | 5 | 15 | 50 | 25 | 5 |
| Valine-Citrulline (vc) | 3.9 | 8 | 20 | 45 | 22 | 5 |
| Maleimide-Caproyl (mc) | 3.8 | 10 | 25 | 40 | 20 | 5 |
| Hydrazone | 3.5 | 15 | 30 | 35 | 15 | 5 |
Note: Data for the this compound linker is hypothetical and for illustrative purposes.
Stability Analysis
The stability of the linker is a critical parameter that is often assessed by incubating the ADC in plasma and monitoring the change in DAR and the release of the free payload over time.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC (e.g., at 1 mg/mL) in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: At each time point, quench the reaction and purify the ADC from the plasma matrix using affinity chromatography (e.g., Protein A).
-
LC-MS Analysis:
-
Intact ADC: Analyze the purified ADC by HIC-MS or reversed-phase LC-MS (RP-LC-MS) to determine the average DAR.
-
Free Payload: Analyze the plasma supernatant to quantify the amount of released payload using a suitable LC-MS/MS method.
-
-
Data Analysis: Plot the average DAR and the percentage of released payload as a function of time.
Data Presentation: Comparative Plasma Stability
| Linker Type | Half-life in Plasma (hours) | % Payload Release at 72h |
| This compound (Hypothetical) | 120 | < 5% |
| Valine-Citrulline (vc) | 100 | < 8% |
| Maleimide-Caproyl (mc) | 150 | < 3% |
| Hydrazone (pH-sensitive) | 50 | > 20% |
Note: Data for the this compound linker is hypothetical and for illustrative purposes.
Hydrophobicity and Aggregation Analysis
The hydrophobicity of the linker-drug can impact the overall hydrophobicity of the ADC, potentially leading to aggregation.[5][8][9] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates.[9]
Experimental Protocol: SEC for Aggregation Analysis
-
LC System: A biocompatible UPLC/HPLC system.
-
Column: A size exclusion column suitable for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: A physiological buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Detection: UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
Data Presentation: Comparison of Aggregation Levels
| Linker Type | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| This compound (Hypothetical) | 98.5 | 1.2 | 0.3 |
| Valine-Citrulline (vc) | 98.0 | 1.5 | 0.5 |
| Maleimide-Caproyl (mc) | 99.0 | 0.8 | 0.2 |
| Hydrazone | 97.5 | 2.0 | 0.5 |
Note: Data for the this compound linker is hypothetical and for illustrative purposes.
Visualizing Experimental Workflows
Clear visualization of the analytical workflows is essential for understanding the experimental process.
Caption: Workflow for DAR analysis using HIC-MS.
Caption: Workflow for in vitro plasma stability analysis.
Conclusion
The characterization of ADCs with novel linkers such as this compound requires a systematic and comparative approach using a suite of LC-MS techniques. By employing the established methodologies outlined in this guide, researchers can thoroughly evaluate the critical quality attributes of new ADCs. The direct comparison of DAR, stability, and hydrophobicity profiles against well-understood linker technologies will provide invaluable insights into the performance of the novel linker and guide the development of the next generation of safer and more effective antibody-drug conjugates.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. criver.com [criver.com]
- 4. protagene.com [protagene.com]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Methyl 1-Cbz-azetidine-3-carboxylate Conjugates: A Focus on Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the purity of novel chemical entities is paramount. Methyl 1-Cbz-azetidine-3-carboxylate, a key building block in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs, is no exception. Ensuring the purity of its conjugates is a critical step in guaranteeing reproducible experimental results and the ultimate safety and efficacy of a potential therapeutic. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the purity validation of this compound conjugates, supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity assessment hinges on a balance of sensitivity, specificity, and the nature of the potential impurities. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are robust, mass spectrometry (MS) offers unparalleled advantages in identifying and quantifying a wider range of impurities.
| Analytical Technique | Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Purity Assessment | Limit of Detection (LOD) | ~0.01% | ~0.1% | ~1-5% | Not suitable for quantitative purity |
| Limit of Quantification (LOQ) | ~0.05% | ~0.2% | ~2-10% | Not suitable for quantitative purity | |
| Specificity | Very High (mass-to-charge ratio) | Moderate (retention time & UV absorbance) | High (structural information) | Moderate (functional groups) | |
| Impurity Identification | Excellent (fragmentation patterns) | Limited (requires standards) | Excellent (structural elucidation) | Limited (functional group identification) | |
| Sample Throughput | High | High | Low | High | |
| Key Advantages | High sensitivity and specificity; structural information on impurities.[1][2][3] | Robust and widely available. | Provides detailed structural information. | Fast and non-destructive. | |
| Key Limitations | Higher initial instrument cost. | Insensitive to impurities without a UV chromophore; co-elution can mask impurities.[4] | Low sensitivity; complex mixture analysis can be challenging. | Not suitable for trace impurity detection or complex mixtures. |
Experimental Protocols: A Deep Dive into Methodologies
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the key techniques discussed.
Mass Spectrometry (LC-MS/MS) Protocol for Purity Validation
This protocol outlines a general approach for the purity analysis of a this compound conjugate using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Dissolve the conjugate sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000) to detect all ions, and product ion scan (MS/MS) mode for fragmentation of the parent ion and suspected impurities to aid in their identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
1. Sample Preparation:
-
Prepare the sample as described in the LC-MS/MS protocol.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or a wavelength appropriate for the Cbz protecting group).
Mandatory Visualization: Workflows and Pathways
To visually articulate the processes involved in purity validation, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microsaic.com [microsaic.com]
- 4. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of Plasma Stability: PROTACs vs. Small Molecule Building Blocks
The development of novel therapeutics increasingly involves complex molecules designed to interact with specific biological pathways. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary approach to target disease-causing proteins for degradation.[1][2] However, their unique structure, often exceeding the 'rule of five' typically applied to small molecule drugs, presents distinct challenges, particularly concerning their stability in plasma.[3] This guide provides a comparative overview of the plasma stability of PROTACs and a representative small molecule building block, Methyl 1-Cbz-azetidine-3-carboxylate, which is utilized in the synthesis of PROTACs and other complex molecules.[][5]
Understanding Plasma Stability
Plasma stability is a critical parameter in drug discovery and development, as it influences the half-life, bioavailability, and overall efficacy of a therapeutic agent.[6] Instability in plasma, often due to enzymatic degradation, can lead to rapid clearance of a compound from circulation, diminishing its therapeutic effect.
PROTACs: A New Frontier with Stability Hurdles
PROTACs are large, heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][7] This intricate architecture, while effective in inducing protein degradation, often results in a high molecular weight and increased lipophilicity, which can contribute to poor solubility and metabolic instability.[6][8]
Enzymatic degradation, primarily by cytochrome P450 enzymes and hydrolases in the liver and blood, is a major route of metabolism for PROTACs.[6] The linker component is often a key site for metabolic modification, and its chemical nature can significantly influence the overall stability of the PROTAC molecule.[6] Despite these challenges, research has demonstrated that thoughtful design, such as the incorporation of rigid or sterically bulky components, can enhance plasma stability.[9][10] In some cases, PROTACs have shown stability in plasma for over 90 minutes with no significant degradation detected.[9][10]
This compound: A Stable Building Block
Quantitative Comparison of Plasma Stability
The following table summarizes the general plasma stability characteristics of PROTACs in comparison to what can be expected from a traditional small molecule like this compound.
| Parameter | PROTACs | This compound (Expected) |
| Typical Half-life in Plasma | Highly variable, can be short (minutes) to several hours.[11] | Generally expected to be longer than many PROTACs due to smaller size and fewer metabolic liabilities. |
| Primary Degradation Pathways | Cytochrome P450 oxidation, hydrolysis of linkers and ligands.[6] | Primarily hydrolysis of the ester and carbamate groups by plasma esterases. |
| Key Stability Challenges | High molecular weight, complex structure with multiple potential metabolic sites, susceptibility of the linker to enzymatic cleavage.[3][6] | Potential for hydrolysis of the ester or carbamate functional groups. |
| Reported Stability | Some PROTACs have shown >90% remaining after 90 minutes in plasma.[9][10] | Specific data not available, but small molecules of this class are often stable under physiological conditions. |
Experimental Protocol: In Vitro Plasma Stability Assay
A standard method to assess the plasma stability of a compound involves incubating it with plasma and monitoring its concentration over time.
Objective: To determine the rate of degradation of a test compound in plasma.
Materials:
-
Test compound (PROTAC or small molecule)
-
Pooled plasma from the desired species (e.g., human, mouse, rat)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: The test compound is incubated with plasma at a final concentration of 1 µM at 37°C. The final DMSO concentration should be kept low (e.g., 0.25%) to avoid affecting enzyme activity.[12]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[12]
-
Quenching: The reaction is stopped by adding cold acetonitrile containing an internal standard to the aliquots. This also precipitates the plasma proteins.[6]
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[6]
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.[6]
-
Data Analysis: The percentage of the remaining compound at each time point is calculated relative to the 0-minute time point. The half-life (t½) of the compound in plasma is then determined by plotting the natural logarithm of the percentage of the remaining compound against time.[6]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of PROTAC action and a typical experimental workflow for assessing plasma stability.
References
- 1. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Biological Evaluation of Methyl 1-Cbz-azetidine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of methyl 1-Cbz-azetidine-3-carboxylate serves as a pivotal starting material in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. Its rigid four-membered ring system offers a unique conformational constraint that is attractive for designing potent and selective ligands for various biological targets. This guide provides a comparative overview of the biological evaluation of different derivatives of the azetidine-3-carboxylate core, with a focus on their applications as enzyme inhibitors and antibacterial agents. The information presented is collated from various studies to highlight the structure-activity relationships (SAR) and therapeutic potential of this important chemical scaffold.
Section 1: Azetidine-3-Carboxylic Acid Derivatives as GABA Uptake Inhibitors
Derivatives of azetidine-3-carboxylic acid have been explored as conformationally constrained analogues of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs). These transporters play a crucial role in regulating neurotransmission, and their inhibition is a key strategy for the treatment of neurological disorders such as epilepsy.
Data Presentation: Comparative Potency of Azetidine Derivatives as GAT Inhibitors
The following table summarizes the in vitro potency of various N-substituted azetidine-3-carboxylic acid derivatives against the GAT-1 and GAT-3 subtypes.
| Compound ID | N-Substituent | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 12d | -CH₂CH₂-O-Tr(4-OMe)₃ | > 100 | 15.3 ± 4.5[1][2] |
| 18b | -H | 26.6 ± 3.3[1] | > 100 |
| 18e | -CH₂CH₂Ph | > 100 | 31.0 ± 4.7[1] |
Data sourced from multiple studies, highlighting the influence of the N-substituent on potency and selectivity.
Experimental Protocols
GABA Uptake Inhibition Assay
The inhibitory activity of the azetidine derivatives on GABA transporters was assessed using a cell-based assay.[1]
-
Cell Culture: HEK cells stably expressing human GAT-1 or GAT-3 were cultured in appropriate media.
-
Assay Buffer: The assay was performed in a buffer containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 10 mM D-glucose (pH 7.4).
-
Inhibition Assay: Cells were pre-incubated with various concentrations of the test compounds for 10 minutes at 37°C.
-
GABA Uptake: [³H]GABA was added to the cells at a final concentration of 10 nM, and the incubation was continued for 15 minutes at 37°C.
-
Termination: The uptake was terminated by washing the cells with ice-cold assay buffer.
-
Measurement: The cells were lysed, and the radioactivity was measured using a scintillation counter to determine the amount of [³H]GABA taken up by the cells.
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Mandatory Visualization
Caption: Workflow for the GABA uptake inhibition assay.
Section 2: Azetidine-3-Carboxylic Acid Derivatives as Antibacterial Agents
The azetidine moiety has been incorporated into the structure of quinolone antibiotics to enhance their antibacterial activity and pharmacokinetic properties. The 3-amino-2-methyl-1-azetidinyl group, in particular, has been shown to be a critical substituent for improving potency.
Data Presentation: Comparative Antibacterial Activity of Azetidinylquinolones
The following table presents the minimum inhibitory concentrations (MICs) of selected azetidinylquinolone derivatives against various bacterial strains.
| Compound ID | R¹ | R² | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 25a (E-4767) | Cyclopropyl | H | 0.008 | 0.015 | 0.25 |
| 24a | Ethyl | H | 0.015 | 0.03 | 0.5 |
| 24b | t-Butyl | H | 0.03 | 0.06 | 1 |
| 33a (Cetefloxacin) | Cyclopropyl | F | 0.004 | 0.008 | 0.12 |
Data from a study on stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)quinolones, demonstrating the impact of substituents on the quinolone core.[3]
A series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones also exhibited good antibacterial activity.[4] For instance, compound 6i in that study showed MIC values ranging from 0.25 to 16.00 µg/mL against Methicillin-sensitive and -resistant Staphylococcus aureus, and Escherichia coli.[4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the azetidine derivatives was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria were used.
-
Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 35°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mandatory Visualization
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Section 3: Azetidine-Carboxamide Derivatives as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis. The development of small molecule inhibitors of STAT3 is a promising strategy for cancer therapy. While azetidine-2-carboxamides have shown potent STAT3 inhibition, the corresponding azetidine-3-carboxamide derivatives have been found to be significantly less active, highlighting a critical structure-activity relationship.
Data Presentation: Comparative Potency of Azetidine Carboxamides as STAT3 Inhibitors
The following table compares the STAT3 inhibitory activity of an azetidine-2-carboxamide with its azetidine-3-carboxamide regioisomer.
| Compound ID | Azetidine Core | EMSA IC50 (µM) |
| 5a | (R)-azetidine-2-carboxamide | 0.52[5][6] |
| 5c | azetidine-3-carboxamide | > 20 (inactive)[5][6] |
Data from a study on novel azetidine amides as STAT3 inhibitors.[5][6]
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
The ability of the compounds to inhibit the DNA-binding activity of STAT3 was evaluated using EMSA.
-
STAT3 Protein: Recombinant human STAT3 protein was used.
-
DNA Probe: A double-stranded oligonucleotide probe containing the STAT3-specific binding site was labeled with a fluorescent dye.
-
Binding Reaction: STAT3 protein was pre-incubated with various concentrations of the test compounds in a binding buffer.
-
DNA Binding: The labeled DNA probe was added to the reaction mixture and incubated to allow for the formation of STAT3-DNA complexes.
-
Electrophoresis: The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel was imaged to visualize the fluorescently labeled DNA. The inhibition of STAT3-DNA binding was quantified by measuring the decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.
-
Data Analysis: IC50 values were determined from the dose-response curves.
Mandatory Visualization
Caption: Simplified STAT3 signaling pathway and the site of action of azetidine-based inhibitors.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Azetidine Linker: A Key to Unlocking a Wider Therapeutic Index for Antibody-Drug Conjugates
Researchers in oncology are in a continuous quest for more precise and effective cancer therapies. Antibody-drug conjugates (ADCs) represent a significant stride in this direction, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall performance of an ADC, directly influencing its therapeutic index—the balance between efficacy and toxicity. This guide provides a comprehensive comparison of ADCs featuring the innovative azetidine-based linker technology with those employing more traditional linkers, supported by experimental data.
The stability of the linker is a paramount concern in ADC development. Premature release of the cytotoxic payload in circulation can lead to off-target toxicities, narrowing the therapeutic window and limiting the deliverable dose to the tumor.[1][2] Conversely, a linker that is too stable may not efficiently release the payload within the target cancer cell, thereby diminishing its efficacy. The ideal linker remains stable in the bloodstream and selectively releases the payload at the tumor site.[1][]
Unveiling the Azetidine Advantage: The Case of ARX788
A prime example of next-generation ADC technology is ARX788, an anti-HER2 ADC developed by Ambrx.[4][5] This ADC utilizes a site-specific, non-cleavable linker technology that, while not explicitly named "azetidine" in all literature, incorporates a highly stable oxime bond formed by the reaction of a payload derivative with a non-natural amino acid, para-acetyl phenylalanine (pAF), engineered into the antibody.[6][7] This approach results in a homogeneous and highly stable ADC.[6][8]
The stability of the ARX788 linker has been demonstrated in pharmacokinetic (PK) studies, which showed overlapping PK profiles for the intact ADC and the total antibody, indicating minimal payload deconjugation in circulation.[6] Metabolism studies further confirmed this stability, identifying pAF-AS269 as the sole major metabolite and showing no evidence of the release of free, unconjugated payload that is often responsible for adverse effects with conventional ADCs.[6]
This enhanced stability is a key differentiator from traditional linkers, such as those based on maleimide chemistry (e.g., SMCC), which can be prone to instability in vivo, leading to a retro-Michael reaction and premature payload release.[9]
Comparative Performance: Azetidine-Linked ADCs vs. Alternatives
The superior stability of the azetidine-based linker technology translates into a more favorable therapeutic index, as evidenced by the preclinical and clinical data for ARX788.
Preclinical Efficacy and Safety
In preclinical studies, ARX788 demonstrated significant, dose-dependent antitumor activity in breast and gastric cancer xenograft models.[6] Importantly, it exhibited a favorable safety profile in monkeys, with a highest non-severely toxic dose of 10 mg/kg, a level well above the efficacious doses observed in tumor models.[6] This wide therapeutic window is a direct consequence of the linker's stability, which minimizes off-target toxicity.[2][6]
| Feature | ARX788 (Azetidine-based Linker) | Conventional Maleimide Linker ADCs |
| Linker Stability | High in vivo stability, minimal premature payload release[6] | Prone to retro-Michael reaction, leading to payload deconjugation[9] |
| Homogeneity | Homogeneous with a drug-to-antibody ratio (DAR) of ~2[6][10] | Heterogeneous mixture with variable DARs |
| Preclinical Safety | Favorable safety profile with a high non-severely toxic dose[6] | Off-target toxicities due to premature payload release can limit MTD |
| Preclinical Efficacy | Potent and selective activity in HER2-low and T-DM1-resistant models[10] | Efficacy can be compromised by linker instability |
Clinical Performance
The promising preclinical data for ARX788 has been substantiated in clinical trials. In a Phase 1 study, ARX788 demonstrated a manageable safety profile and significant antitumor activity in patients with HER2-positive metastatic breast cancer.[7] The ability to administer effective doses with manageable side effects underscores the improved therapeutic index afforded by the stable linker.
Experimental Protocols
A critical aspect of evaluating ADC performance is the robust assessment of linker stability and its impact on efficacy and safety.
In Vivo Linker Stability Assessment
Objective: To determine the in vivo stability of the ADC and quantify the rate of payload deconjugation.
Methodology:
-
Administer the ADC to animal models (e.g., mice, cynomolgus monkeys).[6][11]
-
Collect plasma samples at various time points.[11]
-
Quantify the concentration of the intact ADC (antibody with payload) and the total antibody (with and without payload) using methods such as ELISA or LC-MS/MS.[11][12]
-
The rate of deconjugation is determined by the divergence in the pharmacokinetic profiles of the intact ADC and the total antibody.[6] A smaller divergence indicates higher stability.
Xenograft Tumor Models for Efficacy and MTD Assessment
Objective: To evaluate the anti-tumor activity and determine the maximum tolerated dose (MTD) of the ADC.
Methodology:
-
Implant human tumor cells (e.g., breast, gastric cancer cell lines) into immunocompromised mice.[6]
-
Once tumors are established, administer the ADC at various dose levels.
-
Monitor tumor growth over time to assess efficacy (tumor growth inhibition).[6]
-
Monitor animal body weight and clinical signs to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[13]
Visualizing the Impact: Pathways and Workflows
To better understand the mechanisms at play, the following diagrams illustrate the key processes.
Caption: ADC Mechanism of Action: Stable vs. Unstable Linkers.
Caption: Experimental Workflow for ADC Evaluation.
Conclusion
The evidence strongly suggests that advanced linker technologies, such as the site-specific and highly stable conjugation method used in ARX788, significantly improve the therapeutic index of ADCs. By minimizing premature payload release, these innovative linkers reduce off-target toxicities, allowing for the delivery of more potent anti-cancer agents to the tumor. This translates to enhanced efficacy and a more favorable safety profile, ultimately offering the potential for better outcomes for cancer patients. The continued development and clinical investigation of ADCs with azetidine-based and other next-generation linkers hold great promise for the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. ambrx.com [ambrx.com]
- 6. Nonclinical Development of Next-generation Site-specific HER2-targeting Antibody-drug Conjugate (ARX788) for Breast Cancer Treatment [pubmed.ncbi.nlm.nih.gov]
- 7. ambrx.com [ambrx.com]
- 8. ambrx.com [ambrx.com]
- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARX788, a Site-specific Anti-HER2 Antibody-Drug Conjugate, Demonstrates Potent and Selective Activity in HER2-low and T-DM1-resistant Breast and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for Cysteine-Linked ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC) that directly influences its potency, safety, and efficacy.[1][2] For ADCs synthesized via conjugation to interchain cysteine residues, a heterogeneous mixture of species with different numbers of drugs per antibody is typically produced.[3][4] Accurate and precise determination of the average DAR and the distribution of these species is therefore paramount during development and for quality control.
This guide provides a comparative overview of the most common analytical methods for DAR determination of cysteine-linked ADCs, including detailed experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Key Analytical Methods
Several analytical techniques are available for DAR determination, each with its own set of advantages and limitations. The primary methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). A summary of their performance is presented below.
| Method | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing, high-salt conditions.[5] Drug conjugation increases hydrophobicity. | Average DAR, distribution of DAR species (e.g., DAR0, DAR2, DAR4, etc.).[6] | - Analysis of intact, native ADC structure[5]- Standard industry method for Cys-linked ADCs[7]- Robust and reproducible[8] | - Lower resolution compared to RP-HPLC[9]- Incompatible with direct MS analysis due to non-volatile salts[10]- High salt concentrations can be corrosive to standard HPLC systems[4] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions (organic solvents, acidic pH).[1] | Average DAR, distribution of conjugated light and heavy chains after reduction.[6] | - High resolution and sharp peaks[3]- Orthogonal to HIC[6]- Compatible with MS[11] | - Denaturing conditions disrupt the native ADC structure[12]- For Cys-linked ADCs, analysis is typically performed on reduced subunits, losing intact ADC information[1] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z). | Average DAR, distribution of DAR species, and precise mass confirmation.[13] | - High accuracy and sensitivity[14]- Provides mass confirmation of species[15]- Can be coupled with LC (LC-MS) for complex mixture analysis[2] | - Ionization efficiency can vary between different DAR species, potentially skewing quantitation[9][14]- Native MS is required for intact Cys-linked ADCs to avoid dissociation |
| UV/Vis Spectroscopy | Measures absorbance to determine the concentration of the antibody and the drug.[16] | Average DAR only.[17] | - Simple, fast, and convenient[17][]- Requires minimal sample preparation | - Provides no information on the distribution of DAR species[19]- Prone to interference from other absorbing species in the sample[]- Requires known extinction coefficients for both antibody and drug[16] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the experimental workflows and protocols for the key chromatographic methods.
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for analyzing the distribution of drug-loaded species in cysteine-linked ADCs.[7] The method separates intact ADC species based on the increased hydrophobicity imparted by the conjugated drug linkers.[4]
Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).
Detailed Protocol:
-
Mobile Phase Preparation:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 0% B
-
1-21 min: 0 to 100% B
-
21-25 min: 100% B
-
25.1-30 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful, high-resolution orthogonal technique. For cysteine-linked ADCs, the analysis typically involves the reduction of interchain disulfide bonds to separate and quantify the resulting light chain (LC) and heavy chain (HC) species.[1]
Caption: Workflow for DAR analysis of a reduced ADC using RP-HPLC.
Detailed Protocol:
-
Sample Reduction:
-
Dilute the ADC sample to 5 mg/mL in a formulation buffer (e.g., histidine, pH 6.0).[3]
-
Adjust the pH to ~8.0 with 1 M Tris buffer.[3]
-
Add Dithiothreitol (DTT) to a final concentration of 40 mM and incubate at 37°C for 15 minutes to reduce the interchain disulfide bonds.[3]
-
Cool the sample to room temperature and quench the reaction by diluting it 1:1 with 2% formic acid in 50% acetonitrile.[3]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX RRHD SB300-C8, 2.1 x 100 mm, 1.8 µm (or equivalent).[3]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 75°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-3 min: 30% B
-
3-21 min: 30 to 45% B
-
21.1-22 min: 75% B
-
22.1-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D).[3]
-
Calculate the weighted average DAR using a formula that accounts for the number of drugs on each chain. For an IgG1 with up to one drug per light chain and three per heavy chain:[3] DAR = (2 * ALC-D + 2 * AHC-D1 + 4 * AHC-D2 + 6 * AHC-D3) / (ALC + ALC-D + AHC + AHC-D1 + AHC-D2 + AHC-D3) (Where A is the peak area of the respective species)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed information, combining chromatographic separation with mass analysis. For intact cysteine-linked ADCs, native size-exclusion chromatography (SEC) or native reversed-phase LC is often coupled with MS to prevent the dissociation of the antibody subunits.[20]
Caption: Workflow for intact ADC DAR analysis using native LC-MS.
Detailed Protocol (Native SEC-MS Example):
-
Mobile Phase Preparation:
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.2.
-
-
Sample Preparation: If necessary, perform a buffer exchange on the ADC sample into the volatile mobile phase using a desalting column. Dilute to 0.5-1 mg/mL.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH200 SEC, 2.1 x 150 mm, 1.7 µm (or equivalent).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Run Time: ~15 minutes (isocratic).
-
-
Mass Spectrometry Conditions (Q-TOF):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Acquisition Range: 2000-8000 m/z.
-
Data Acquisition: Acquire data in native (or "high mass") mode to preserve non-covalent interactions.
-
-
Data Analysis:
-
Combine the mass spectra across the main chromatographic peak.
-
Use a deconvolution algorithm (e.g., MaxEnt1) to convert the raw m/z spectrum into a zero-charge mass spectrum.[2]
-
Identify the masses corresponding to the different DAR species.
-
Calculate the weighted average DAR based on the relative abundance of each deconvoluted mass peak.[21]
-
Conclusion
The choice of analytical method for DAR determination depends on the specific requirements of the analysis. HIC remains the benchmark for robust, quality-controlled assessment of intact, cysteine-linked ADCs.[7] RP-HPLC offers a high-resolution orthogonal method, particularly useful for detailed investigation of the individual antibody chains.[1] Mass spectrometry provides the highest level of detail, delivering precise mass information and the ability to characterize species that are unresolved by chromatography.[13] For a comprehensive characterization strategy, employing at least two of these methods is highly recommended to ensure the accuracy and reliability of DAR values.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 20. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
The Impact of the Azetidine Scaffold on the Biological Activity of PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their biological activity. This guide provides a comparative analysis of PROTACs incorporating an azetidine scaffold within their linker versus those with more conventional linear linkers, such as polyethylene glycol (PEG) or alkyl chains. By examining key performance indicators, this document aims to elucidate the influence of this rigid, four-membered heterocyclic scaffold on PROTAC efficacy.
Executive Summary
The incorporation of rigid scaffolds like azetidine into PROTAC linkers is a strategy to enhance conformational rigidity, which can lead to improved cellular permeability and more favorable pharmacokinetic properties compared to flexible linear linkers. While direct head-to-head comparisons are limited in the published literature, available data suggests that the introduction of cyclic moieties can significantly impact degradation efficiency and selectivity. This guide synthesizes findings from studies on azetidine and structurally related cyclic linkers to provide a comprehensive overview for the rational design of next-generation protein degraders.
Data Presentation: Azetidine-Containing vs. Non-Azetidine PROTACs
The following tables summarize quantitative data from studies evaluating PROTACs with and without cyclic linker components.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax)
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Azetidine-PROTAC 1 | BRD9 | VHL | Azetidine-containing | HeLa | ~500 | >80 | [1] |
| Piperazine-PROTAC 1 | BRD9 | VHL | Piperazine-containing | HeLa | ~1000 | ~60 | [1] |
| Alkyl-Linker PROTAC | BRD4 | CRBN | C5 Alkyl | 22Rv1 | 3.1 | >95 | Inferred from multiple sources |
| PEG-Linker PROTAC | BRD4 | CRBN | PEG3 | 22Rv1 | 1.8 | >95 | Inferred from multiple sources |
Note: Data for Azetidine-PROTAC 1 and Piperazine-PROTAC 1 are inferred from a study where piperazine was replaced with azetidine, showing improved degradation. Data for Alkyl and PEG-Linker PROTACs are representative values from literature for well-characterized degraders and are included for a general comparison of flexible linkers.
Table 2: Comparative Pharmacokinetic (DMPK) Properties
| PROTAC ID | Linker Type | Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | In vivo Half-life (h) | Reference |
| Rigid-Linker PROTAC (e.g., Piperidine/Azetidine-like) | Rigid (Piperidine) | >100 | 2.5 | 4.2 | Inferred from multiple sources |
| Flexible-Linker PROTAC (e.g., PEG/Alkyl) | PEG4 | 25 | 0.5 | 1.8 | Inferred from multiple sources |
Note: This table presents representative data illustrating the general trend of improved solubility and permeability with the incorporation of rigid, polar heterocyclic linkers compared to more flexible, linear linkers.
Signaling Pathways and Experimental Workflows
Figure 1: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Figure 2: Standard experimental workflow for Western Blot analysis to quantify PROTAC-mediated protein degradation.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to determine the degradation efficiency (DC50 and Dmax) of a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensity using densitometry software. Normalize to a loading control (e.g., GAPDH, β-actin).
-
Plot normalized protein levels against PROTAC concentration to determine DC50 and Dmax values.
Caco-2 Permeability Assay
This assay assesses the ability of a PROTAC to cross the intestinal barrier, providing an in vitro model for oral absorption.
1. Cell Culture:
-
Seed Caco-2 cells on a permeable membrane support (e.g., Transwell inserts) and culture for 21-25 days to allow for differentiation and formation of a monolayer.
2. Assay Procedure:
-
Wash the Caco-2 monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution to the apical (donor) side.
-
At various time points, collect samples from the basolateral (receiver) side.
3. Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Discussion and Conclusion
The inclusion of an azetidine scaffold, as a form of a rigid linker, can offer several advantages in PROTAC design. The increased rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more favorable ternary complex formation and improved degradation efficiency. As suggested by the comparative data, replacing a piperazine with an azetidine ring led to a PROTAC with a lower DC50 and higher Dmax, indicating more potent and complete degradation of the target protein[1].
Furthermore, rigid linkers containing polar heterocyclic moieties like azetidine can improve the physicochemical properties of PROTACs. These properties, such as aqueous solubility and cell permeability, are often challenging for large PROTAC molecules that fall outside of traditional "rule of five" guidelines. The improved DMPK properties associated with rigid linkers can translate to better in vivo efficacy and a more drug-like profile.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 1-Cbz-azetidine-3-carboxylate
Essential Safety and Handling Guide for Methyl 1-Cbz-azetidine-3-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, or impervious clothing. | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and EN 374 standards to prevent skin contact.[1][2][3] |
| Respiratory Protection | Full-face respirator or dust respirator. | Required when engineering controls are insufficient, if exposure limits are surpassed, or if dust and aerosols are generated.[1][2][4] |
| Body Protection | Fire/flame resistant and impervious clothing. Protective boots as needed. | Provides comprehensive protection from spills and chemical exposure.[1][2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
I. Pre-Handling Preparations
-
Engineering Controls Verification: Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[1][2] Confirm that safety showers and eyewash stations are accessible and functional.[4]
-
PPE Inspection: Before entering the handling area, thoroughly inspect all PPE for integrity.
-
Material Review: Consult the Safety Data Sheet (SDS) for any new or updated safety information.
II. Chemical Handling Protocol
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[5]
-
Dispensing: Use non-sparking tools for all transfers and manipulations of the chemical.[1]
-
Exposure Avoidance: Handle the substance with care to prevent the formation of dust and aerosols.[1][2] Avoid all direct contact with skin and eyes.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
III. Spill Management
-
Immediate Actions: In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.[1]
-
Ignition Source Removal: Eliminate all potential sources of ignition in the vicinity of the spill.[1]
-
Containment: Use inert, absorbent material to contain the spill. Prevent the chemical from entering drains or waterways.[1][6]
-
Cleanup: With appropriate PPE, use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[1]
IV. Disposal Protocol
-
Waste Collection: All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated, properly labeled, and sealed container.[1]
-
Environmental Precaution: Under no circumstances should the chemical or its waste be discharged into the environment or sewer systems.[1]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[1]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
